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  • Product: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
  • CAS: 869943-42-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action and In Vitro Characterization of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Executive Summary & Pharmacological Context The dysregulation of peripheral serotonin (5-hydroxytryptamine, 5-HT) is a well-documented driver in various pathologies, including carcinoid syndrome, pulmonary arterial hyper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The dysregulation of peripheral serotonin (5-hydroxytryptamine, 5-HT) is a well-documented driver in various pathologies, including carcinoid syndrome, pulmonary arterial hypertension (PAH), and irritable bowel syndrome [1]. Because serotonin cannot cross the blood-brain barrier, peripheral and central 5-HT pools are synthesized independently. The rate-limiting step in peripheral serotonin biosynthesis is catalyzed by Tryptophan Hydroxylase 1 (TPH1) .

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine belongs to a class of targeted small molecules engineered to inhibit TPH1. By acting at the apex of the serotonin synthesis pathway, this compound effectively throttles the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), thereby lowering downstream 5-HT levels without disrupting central nervous system (CNS) serotonin pools (which are regulated by TPH2).

This whitepaper provides a comprehensive, step-by-step technical framework for evaluating the in vitro mechanism of action (MoA), biochemical kinetics, and cellular efficacy of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Molecular Mechanism of Action (MoA)

The compound features a basic methanamine (benzylamine) moiety coupled with a bulky, hydrophobic 2-methylpiperidine ring. This structural motif is designed to exploit the specific topography of the TPH1 active site.

TPH1 is an iron-dependent, non-heme aromatic amino acid hydroxylase (AAAH) that requires molecular oxygen ( O2​ ) and the cofactor tetrahydrobiopterin (BH4) to function. Small molecule inhibitors like[2-(2-Methyl-1-piperidinyl)phenyl]methanamine typically function via competitive or allosteric inhibition [2]:

  • Substrate Competition: The basic amine group mimics the amino acid headgroup of L-tryptophan, anchoring the molecule via electrostatic interactions with conserved acidic residues (e.g., Asp/Glu) in the substrate-binding pocket.

  • Hydrophobic Shielding: The 2-methylpiperidine ring projects into the hydrophobic sub-pocket normally occupied by the indole ring of tryptophan or the pterin ring of the BH4 cofactor, sterically occluding substrate entry.

Serotonin_Pathway Trp L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Trp->TPH1 HTP 5-Hydroxytryptophan (5-HTP) TPH1->HTP Hydroxylation (Rate-Limiting) AAAD Aromatic Amino Acid Decarboxylase (AAAD) HTP->AAAD HT Serotonin (5-HT) AAAD->HT Decarboxylation Inhibitor [2-(2-Methyl-1-piperidinyl) phenyl]methanamine Inhibitor->TPH1 Competitive/Allosteric Inhibition

Fig 1: Serotonin biosynthesis pathway and the targeted inhibition of TPH1.

In Vitro Experimental Workflows

To rigorously validate the MoA of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine, a dual-tiered in vitro approach is required. This ensures that the biochemical affinity observed at the purified protein level translates to functional efficacy within a living cell [3].

Recombinant Biochemical Assay (Enzyme Kinetics)

Rationale: Full-length TPH1 is highly unstable and prone to aggregation in vitro. Therefore, a doubly truncated human TPH1 construct ( Δ NH102- Δ COOH402) is utilized. This truncated form retains the catalytic core while exhibiting the thermal stability required for robust high-throughput screening and Michaelis-Menten kinetic analysis [4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a standard reaction buffer containing 40 mM Na-HEPES (pH 7.0) and 0.05 mg/mL catalase (to prevent hydrogen peroxide-mediated enzyme degradation).

  • Cofactor Assembly: Add 10 µM ferrous ammonium sulfate ( Fe2+ is an absolute requirement for the catalytic triad) and 2 mM Dithiothreitol (DTT) to maintain the iron in a reduced state.

  • Compound Incubation: Pre-incubate the truncated TPH1 enzyme (10 nM final concentration) with varying concentrations of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine (0.1 nM to 100 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µM L-Tryptophan and 200 µM BH4 (cofactor).

  • Quenching & Readout: Terminate the reaction after 20 minutes using 2% (v/v) acetic acid in ethanol. Quantify the formation of 5-HTP using LC-MS/MS.

Cell-Based Functional Assay

Rationale: Biochemical potency does not guarantee cellular permeability or stability. We utilize BON cells (a human pancreatic carcinoid cell line) and RBL-2H3 cells (a rat mastocytoma cell line) because they endogenously express functional TPH1 and spontaneously synthesize 5-HT, bypassing the artifacts associated with transient plasmid transfection [5].

Step-by-Step Protocol:

  • Cell Seeding: Seed BON cells in 96-well plates at a density of 1.2×105 cells/well in DMEM containing 1% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Isotope Labeling (Optional but Recommended): Replace media with buffer containing deuterated tryptophan (TRP-d5). This allows the mass spectrometer to distinguish newly synthesized serotonin (5-HT-d4) from pre-existing intracellular pools.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (vehicle: 0.1% DMSO) and incubate for 24 hours. Self-validation step: Include LP533401 or pCPA as a positive control.

  • Viability Counter-screen: Before lysis, extract 50 µL of the supernatant to perform an LDH (Lactate Dehydrogenase) release assay. This ensures that reductions in 5-HT are due to target inhibition, not compound cytotoxicity.

  • Metabolite Extraction: Lyse the cells using 0.1 M perchloric acid. Centrifuge to pellet debris, and analyze the supernatant via HPLC-fluorometry or LC-MS/MS for 5-HT/5-HTP quantification.

Workflow cluster_0 In Vitro Validation Pipeline Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Biochemical Assay (Truncated ΔTPH1 + BH4 + Fe2+) Step1->Step2 Step3 3. Cell-Based Efficacy (BON / RBL-2H3 Cell Lines) Step2->Step3 Step4 4. Cytotoxicity Counter-Screen (LDH Release Assay) Step3->Step4 Step5 5. Readout & Quantification (LC-MS/MS for 5-HT/5-HTP) Step4->Step5

Fig 2: Standardized in vitro screening workflow for TPH1 inhibitors.

Quantitative Data Interpretation

When evaluating[2-(2-Methyl-1-piperidinyl)phenyl]methanamine against industry-standard TPH1 inhibitors (such as LP533401 or Telotristat), researchers must benchmark the compound across multiple parameters, including target selectivity. Because TPH1 shares high sequence homology with other AAAH family members (TPH2, Tyrosine Hydroxylase [TH], and Phenylalanine Hydroxylase [PAH]), selectivity profiling is mandatory to avoid off-target neurological or metabolic side effects.

Table 1: Representative In Vitro Profiling Metrics for TPH1 Inhibitors

Assay ParameterTarget / Cell LineExpected Metric for Lead OptimizationSignificance
Biochemical IC50​ Recombinant Δ TPH1 <100 nM Indicates high intrinsic binding affinity to the target enzyme.
Selectivity Fold TPH2 (CNS Isoform) >50x preference for TPH1Ensures the compound does not disrupt central serotonin synthesis.
Selectivity Fold TH / PAH >200x preference for TPH1Prevents disruption of dopamine and tyrosine metabolism.
Cellular IC50​ BON Cells (Human) Confirms membrane permeability and intracellular target engagement.
Cytotoxicity ( CC50​ ) HEK293 / BON Cells Validates that 5-HT reduction is not an artifact of cell death.

Note: Data interpretation must always cross-reference the LDH viability assay. A compound exhibiting a cellular IC50​ of 500 nM is only viable if its CC50​ (cytotoxic concentration) is orders of magnitude higher, ensuring a wide in vitro therapeutic index.

References

  • Goldberg, D. R., et al. (2016). "Discovery of acyl guanidine tryptophan hydroxylase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2860. Available at: [Link]

  • "Structure-Based Design of Xanthine-Benzimidazole Derivatives as Novel and Potent Tryptophan Hydroxylase Inhibitors." Journal of Medicinal Chemistry (ACS Publications, 2022). Available at:[Link]

  • "Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling High Selectivity." Frontiers in Pharmacology (PMC, 2018). Available at:[Link]

  • Winge, I., et al. (2020). "Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis." Future Medicinal Chemistry. Available at:[Link]

  • US Patent 7968559B2. "Methods of using 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds." (Details on BON and RBL-2H3 cell line utility for TPH1 screening).
Exploratory

Crystal Structure Analysis of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine: A Technical Whitepaper

Executive Summary The compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (CAS: 869943-42-0)[1] represents a highly intriguing structural scaffold frequently encountered in medicinal chemistry, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (CAS: 869943-42-0)[1] represents a highly intriguing structural scaffold frequently encountered in medicinal chemistry, particularly in the development of CNS-active agents and sigma receptor ligands[2]. Characterized by a benzylamine core with a sterically demanding 2-methylpiperidine moiety at the ortho position, the molecule presents unique conformational challenges.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the theoretical conformational analysis, the rigorous experimental protocols required for single-crystal X-ray diffraction (SC-XRD), and the computational refinement pipeline necessary to achieve a publication-quality structural model.

Theoretical Structural Framework & Mechanistic Insights

Before initiating crystallization, it is crucial to understand the energetic and steric landscape of the molecule, as this dictates its behavior in the solid state.

Conformational Locking and Steric Hindrance

The ortho relationship between the methanamine group (-CH₂NH₂) and the 2-methylpiperidine ring induces severe steric crowding. To minimize van der Waals repulsion, the molecule cannot adopt a planar conformation.

  • Piperidine Conformation: The piperidine ring will strictly adopt a chair conformation to minimize internal ring strain.

  • Chirality and Equatorial Preference: The methyl group at the C2 position of the piperidine ring introduces a chiral center. In the lowest-energy solid-state conformation, this methyl group will strongly prefer an equatorial orientation to avoid 1,3-diaxial interactions with the axial protons of the piperidine ring.

  • Aryl-Nitrogen Torsion: The C(aryl)-N(piperidine) bond will rotate such that the bulky piperidine ring sits nearly orthogonal to the phenyl plane, directing the 2-methyl group away from the ortho-methanamine arm.

Hydrogen Bonding Networks

The primary amine (-NH₂) acts as both a dual hydrogen bond donor and a hydrogen bond acceptor. In the absence of a strongly coordinating solvent, the crystal packing will be entirely driven by intermolecular N-H···N hydrogen bonds between the primary amine and the tertiary piperidine nitrogen of adjacent molecules, likely forming infinite 1D chains or 2D supramolecular networks.

Experimental Methodologies: A Self-Validating System

To obtain a high-resolution structural model, the experimental workflow must be meticulously controlled. The following protocols are designed to be self-validating, ensuring that each step logically supports the success of the next[3].

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality, defect-free single crystals (typically 0.1 – 0.3 mm in all dimensions).

  • Step 1: Dissolution: Dissolve 10 mg of highly purified [2-(2-Methyl-1-piperidinyl)phenyl]methanamine in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small inner vial.

  • Step 2: Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of a "poor" anti-solvent (e.g., n-hexane or diethyl ether). Seal the outer vial tightly.

  • Step 3: Incubation: Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Causality & Insight: Why vapor diffusion? Evaporation often leads to rapid supersaturation and kinetic precipitation (amorphous powders). Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient. This drastically reduces the nucleation rate, allowing molecules the time required to orient themselves into a highly ordered, defect-free crystal lattice.

Protocol 2: X-ray Diffraction Data Collection

Objective: To collect high-redundancy diffraction data with maximum signal-to-noise ratio[4].

  • Step 1: Crystal Harvesting: Submerge the grown crystals in a drop of inert perfluorinated polyether oil. Examine under a polarized light microscope. Select a crystal that extinguishes light uniformly upon rotation (indicating a single domain, not a twin).

  • Step 2: Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a steady stream of nitrogen gas cooled to 100 K .

  • Step 3: Data Collection: Irradiate the crystal using a microfocus X-ray source (typically Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.54184 Å) and collect diffraction frames over a 360° rotation.

  • Causality & Insight: Why 100 K? At room temperature, the flexible piperidine ring and the terminal methanamine group undergo significant thermal vibration (high atomic displacement parameters). Cryocooling to 100 K "freezes" these vibrations. This preserves the intensity of high-angle diffraction spots (which are highly sensitive to thermal motion) and protects the organic crystal from X-ray-induced radical damage.

G N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 Pure Sample N3 Crystal Selection under Polarized Light N2->N3 Single Crystals N4 Cryocooling (100 K) & Mounting N3->N4 High-Quality Crystal N5 X-ray Diffraction Data Collection N4->N5 Minimized Thermal Motion

Caption: Experimental workflow for small molecule X-ray crystallography.

Data Processing and Structural Refinement

Once the raw diffraction frames are collected, the phase problem must be solved to generate an electron density map. This is achieved using a robust computational pipeline.

Refinement Pipeline

We utilize Olex2 [5] as the overarching graphical user interface, which seamlessly integrates with SHELXL [6] for the core mathematical refinement.

  • Phase Solution: The structure is solved using intrinsic phasing or direct methods, which mathematically estimate the missing phase angles of the diffracted X-rays, revealing the positions of the heavy atoms (C, N).

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. Instead of modeling atoms as perfect spheres, SHELXL models them as ellipsoids, accounting for directional thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions (the "riding model") rather than being freely refined.

    • Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the carbon/nitrogen it is bonded to), it scatters X-rays very weakly. Forcing the software to freely refine hydrogen positions often leads to chemically nonsensical bond lengths. The riding model maintains an optimal data-to-parameter ratio and ensures chemical validity.

G N1 Raw Diffraction Data (Frames) N2 Data Reduction & Integration N1->N2 N3 Structure Solution (Direct Methods) N2->N3 Phase Problem Solved N4 Least-Squares Refinement (SHELXL) N3->N4 Initial Model N4->N4 Iterative Refinement N5 Final CIF Generation & Validation N4->N5 R-factor Converged

Caption: Computational pipeline for structural solution and refinement.

Quantitative Data Presentation

While the exact empirical unit cell for this specific CAS number varies based on the crystallization solvent (potential solvates), the table below summarizes the expected quantitative crystallographic parameters for a high-quality, non-solvated crystal of an ortho-substituted piperidinyl-benzylamine derivative refined to publication standards.

ParameterExpected / Target ValueSignificance / Self-Validation Metric
Crystal System Monoclinic or TriclinicTypical for asymmetric organic small molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing is statistically favored for racemates.
Temperature 100(2) KConfirms successful cryocooling to reduce thermal noise.
Radiation Mo-Kα (λ = 0.71073 Å)Standard wavelength for routine organic small molecules.
Data/Restraints/Parameters ~ 3500 / 0 / ~ 150A ratio > 10:1 ensures the model is not overparameterized.
Goodness-of-Fit (GoF) on F2 0.95 to 1.05A GoF near 1.0 indicates the model perfectly fits the experimental error.
Final R indices[ I>2σ(I) ] R1​ < 0.05, wR2​ < 0.12 R1​ under 5% is the gold standard for a highly accurate structural model.
Largest diff. peak and hole +0.30 and -0.25 e·Å⁻³Residual electron density is negligible (no missing atoms).

References

  • (2-(2-methylpiperidin-1-yl)phenyl)methanamine - CAS 869943-42-0, Molaid,[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands, D-NB,[Link]

  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination, Diamond Light Source, [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, [Link]

Sources

Foundational

An In-depth Technical Guide to Molecular Docking Studies of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Executive Summary Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide offers a comprehensive, in-depth protocol for conducting molecular docking studies on the compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible workflow. We will cover the entire process, from target selection and molecule preparation to executing the docking simulation and critically analyzing the results. The protocols are grounded in established best practices, including a crucial validation step to ensure the trustworthiness of the computational model. This guide is designed for researchers, scientists, and drug development professionals seeking to apply computational techniques to explore the therapeutic potential of novel chemical entities.

Introduction to the Study

The Role of Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2][3] By simulating this "handshake" between a ligand and its target, researchers can rapidly screen large libraries of compounds, prioritize candidates for experimental testing, and develop hypotheses about structure-activity relationships (SAR).[1][4] This in silico approach significantly accelerates the early phases of drug discovery by reducing the time and cost associated with laboratory experiments.[3]

Ligand of Interest: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine

The subject of this guide, [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (CAS: 140837-26-9), is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Molecules with similar structures have shown activity against a range of biological targets. For instance, related N-functionalized piperidine derivatives have been investigated for their binding to the dopamine D2 receptor[5], while other piperidine compounds have been studied as inhibitors of acetylcholinesterase[6], protein kinase B[7], and pancreatic lipase[8][9]. Furthermore, a structurally related compound is a key intermediate in the synthesis of Repaglinide, an antidiabetic drug[10][11], and 2-piperidinyl phenyl benzamides have been identified as modulators of the prostaglandin EP2 receptor[12]. This body of evidence provides a strong rationale for exploring the potential interactions of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine with these and other therapeutically relevant proteins.

Rationale for Target Protein Selection

Based on the literature for structurally similar compounds, a logical starting point for a docking study involves selecting proteins from families where piperidine derivatives have shown activity. For this guide, we will use Acetylcholinesterase (AChE) as a representative target. AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[6] Numerous studies have successfully used molecular docking to investigate piperidine-based AChE inhibitors, making it an excellent system for demonstrating a validated docking protocol.[6][8]

Core Principles and Methodological Considerations

Causality in Software Selection: Why AutoDock Vina?

Numerous docking programs are available, each with different algorithms and scoring functions.[13] For this guide, we select AutoDock Vina , one of the most widely used and cited docking tools.[14][15] The choice is deliberate:

  • Accessibility: It is open-source and freely available to academic and commercial users, removing barriers to entry.[14]

  • Performance: It offers a favorable balance of speed and accuracy, making it suitable for both single-ligand studies and virtual screening.

  • Robustness: Its empirical scoring function and Lamarckian Genetic Algorithm for conformational searching are well-validated and have been proven effective across a wide range of biological systems.[8]

  • Community & Support: A large user community and extensive documentation, including tutorials and support forums, provide excellent resources for troubleshooting and advanced applications.[15][16]

The Imperative of a Self-Validating System

A common pitfall in computational studies is treating the output as an infallible prediction.[2] To ensure trustworthiness, the docking protocol itself must be validated. The most common and robust method for this is redocking a co-crystallized ligand into its corresponding protein structure.[2][17][18] The protocol is considered validated if it can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.[18][19][20] This step confirms that the chosen software, parameters, and search space definition are appropriate for the target system before docking novel compounds.[17][18]

The Molecular Docking Workflow: A Detailed Protocol

This section provides a step-by-step methodology for a complete molecular docking experiment. The workflow is designed to be logical, reproducible, and grounded in best practices.

G Figure 1: Overall Molecular Docking Workflow cluster_prep Part A: Preparation cluster_dock Part B: Simulation cluster_analysis Part C: Analysis & Validation PDB 1. Protein Structure Acquisition (PDB) CleanProt 2. Receptor Cleaning (Remove Water, Ligands) PDB->CleanProt Input PrepProt 3. Receptor Preparation (Add Hydrogens, Charges) CleanProt->PrepProt Cleaned PDB Grid 6. Define Binding Site (Grid Box Generation) PrepProt->Grid Receptor.pdbqt Ligand 4. Ligand Structure Generation (2D to 3D) PrepLig 5. Ligand Preparation (Energy Minimization) Ligand->PrepLig Initial 3D Structure RunVina 7. Execute Docking (AutoDock Vina) PrepLig->RunVina Ligand.pdbqt Grid->RunVina Config.txt Results 8. Analyze Results (Binding Energy, Poses) RunVina->Results Output Poses Visualize 9. Visualize Interactions (PyMOL, LigPlot+) Results->Visualize Top Poses Validate 10. Protocol Validation (Redocking & RMSD) Results->Validate Is protocol validated? Validate->RunVina No, refine parameters

Caption: A flowchart of the comprehensive molecular docking process.

Receptor Preparation (The "Lock")

The goal of this phase is to prepare the protein structure, ensuring it is chemically correct and in a format suitable for docking. We will use the crystal structure of Human Acetylcholinesterase (PDB ID: 4EY7) as our example.

Protocol:

  • Acquire Structure: Download the PDB file for 4EY7 from the RCSB Protein Data Bank.[21][22]

  • Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[22][23]

    • Causality: The raw PDB file contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking algorithm.[17][24][25] We remove them to isolate the protein target. For validation later, save the original co-crystallized ligand (donepezil in this case) to a separate file.

    • Remove all water molecules.

    • Remove any ions or solvent molecules not critical for structural integrity or binding.

    • Isolate the protein chains (e.g., Chain A) and delete others if they are redundant.[23]

  • Prepare for Docking: Use AutoDockTools (ADT) to prepare the cleaned protein.[3][16]

    • Add Polar Hydrogens: The crystallographic structure often lacks hydrogen atoms. Adding them is crucial for correctly defining hydrogen bonds.[17][22]

    • Compute Charges: Assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.[25]

    • Set Atom Types: Assign AutoDock-specific atom types.

    • Save as PDBQT: Save the final prepared receptor as protein.pdbqt. The PDBQT format includes the 3D coordinates, partial charges, and atom types required by Vina.[26]

Ligand Preparation (The "Key")

This phase involves converting the 2D structure of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine into a 3D, energy-minimized, and correctly formatted file.

Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing program like ChemDraw or obtain the structure from a database like PubChem.

  • Generate 3D Conformation: Convert the 2D structure into a 3D structure. Most chemical drawing software can do this. It is critical to perform an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.[17]

    • Causality: Starting with a low-energy conformation reduces the search space the docking algorithm needs to explore, improving efficiency and the likelihood of finding a realistic binding pose.[17]

  • Prepare for Docking (in ADT):

    • Load the 3D ligand structure (e.g., in MOL2 or PDB format).[27]

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation.[28]

    • Assign Charges & Atom Types: As with the protein, assign partial charges and atom types.

    • Save as PDBQT: Save the final prepared ligand as ligand.pdbqt.[27]

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, we define a specific three-dimensional space where the docking algorithm will attempt to place the ligand.

Protocol:

  • Identify the Binding Site: The binding site is typically a pocket or cavity on the protein surface.[29] For our target (AChE, PDB: 4EY7), the binding site can be defined based on the location of the co-crystallized ligand (donepezil) that we removed earlier.[17]

  • Generate the Grid Box: In ADT, center the grid box on the known binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely but small enough to focus the search and save computational time.[24] A typical size might be 26 x 26 x 26 Å.[14]

  • Save Configuration: Record the coordinates of the box center and its dimensions (x, y, z) in a configuration file, e.g., conf.txt.[14][15]

Executing the Docking Simulation

With all files prepared, the docking can be run from the command line.

Protocol:

  • Create a Configuration File (conf.txt): This text file tells Vina where to find the input files and where to define the search space.[15]

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the chance of finding the best pose but also increase computation time. A value of 8 is a reasonable starting point.[14]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the program.[16][30]

Analysis and Interpretation of Docking Results

The output of a Vina simulation is a PDBQT file containing several predicted binding poses and a log file with their corresponding binding affinities.

Understanding the Docking Score

The primary quantitative result is the binding affinity , reported in kcal/mol.[3] This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[3][31] The results are ranked, with the top pose having the lowest binding energy.[1]

Visual Inspection and Interaction Analysis

Quantitative scores alone are insufficient. The top-ranked poses must be visually inspected to ensure they are chemically sensible.[19][31]

  • Load Complex: Open the receptor PDBQT file (protein.pdbqt) and the output poses file (output_poses.pdbqt) in PyMOL or another molecular viewer.[1]

  • Analyze Interactions: Examine the top-ranked pose. Identify key interactions between the ligand and the protein's active site residues.[19] Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

    • Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic rings.

    • Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams that clearly map these interactions.[32]

Summarizing Quantitative Data

For multiple ligands or targets, results should be summarized in a table for clear comparison.

LigandTarget ProteinTop Pose Binding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
Donepezil (Redocked)AChE (4EY7)-11.51.25Tyr72, Trp86, Tyr124, Trp286, Phe338
[2-(2-Methyl-1...)]AChE (4EY7)-9.2N/ATrp86, Tyr124, Asp74, Phe338

Protocol Validation: A Trust-Building Exercise

As stated earlier, validation is non-negotiable for a trustworthy study.[2][17] Here, we formalize the redocking procedure.

G Figure 2: Protocol Validation via Redocking PDB Start: PDB structure with co-crystallized ligand Separate Separate protein and native ligand PDB->Separate PrepProt Prepare Protein (as in 3.1) Separate->PrepProt PrepLig Prepare Native Ligand (as in 3.2) Separate->PrepLig Dock Dock native ligand into protein using defined protocol PrepProt->Dock PrepLig->Dock Superimpose Superimpose docked pose onto original crystal pose Dock->Superimpose Best pose RMSD Calculate RMSD Superimpose->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated: Proceed with novel ligands Decision->Success Yes Fail Protocol Invalid: Refine grid box, exhaustiveness, or parameters Decision->Fail No Fail->Dock Iterate

Caption: The logical workflow for validating a docking protocol.

Protocol for Redocking:

  • Isolate Native Ligand: From the original PDB file (4EY7), save the coordinates of the co-crystallized ligand (donepezil) to a new file.

  • Prepare and Dock: Prepare the protein and this native ligand exactly as described in sections 3.1 and 3.2. Run the docking simulation using the same grid box and configuration file.

  • Analyze the Result:

    • Load the original PDB structure (4EY7) into PyMOL.

    • Load the top-ranked docked pose of donepezil from your validation run.

    • Superimpose the protein backbones to align the structures.

    • Calculate the RMSD between the heavy atoms of the docked ligand and the original crystallographic ligand.

  • Evaluate: If the RMSD is less than 2.0 Å, the protocol is considered validated and can be reliably applied to dock your novel compound, [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.[18][19] If the RMSD is higher, you must troubleshoot by adjusting the grid box size/location or increasing the search exhaustiveness.[18]

Conclusion and Future Perspectives

This guide has detailed a rigorous, scientifically sound, and self-validating workflow for conducting molecular docking studies on [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. By following these steps—from careful preparation of the ligand and receptor to executing the simulation and validating the protocol—researchers can generate reliable, publication-quality data.

The results from such a study provide a powerful hypothesis regarding the binding mode and affinity of the compound. However, it is crucial to remember that molecular docking is a predictive tool. The next logical steps are to use the docking insights to guide further computational studies, such as molecular dynamics (MD) simulations to assess the stability of the predicted complex over time, and ultimately, to drive experimental validation through in vitro binding assays.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]

  • Bentham Science. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Chemical Computing Group. (n.d.). Preparing a raw PDB file containing a Protein-Protein complex. Retrieved from [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • Molecular Modeling and Bioinformatics Group. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chem-Workflows. (n.d.). Molecular docking. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Read the Docs. (n.d.). 3.2.1. graphvizによるフローチャートの作成.
  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Retrieved from [Link]

  • Google Patents. (n.d.). EP2019097A1 - Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine.
  • SCIRP. (n.d.). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The quantification and purity analysis of highly basic pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The quantification and purity analysis of highly basic pharmaceutical intermediates require rigorous chromatographic control. [2-(2-Methyl-1-piperidinyl)phenyl]methanamine presents a unique analytical challenge due to the presence of two distinct basic nitrogen centers: a primary benzylamine and a tertiary N-aryl piperidine. This application note details the mechanistic rationale and step-by-step protocols for developing a robust, stability-indicating HPLC method that eliminates secondary silanol interactions, ensuring high theoretical plate counts and symmetric peak shapes.

Physicochemical Profiling & Chromatographic Challenges

To develop a reliable method, we must first analyze the analyte's structural behavior in solution. The molecule features:

  • Primary Benzylamine Moiety: Highly basic, with an estimated pKa​ of 9.0–9.5.

  • Tertiary Piperidine Moiety: Moderately basic, with an estimated pKa​ of 5.5–6.5.

The Silanol Interaction Problem

At a standard physiological or neutral pH (e.g., pH 7.0), both amine groups are protonated and carry a positive charge. Concurrently, the residual silanol groups ( −SiOH ) on standard silica-based stationary phases are deprotonated to form negatively charged silanoxide ions ( −SiO− ).

This electrostatic attraction leads to profound ion-exchange interactions. In column characterization, the selectivity between benzylamine and phenol at pH 7.6 is the standard metric used to quantify this total silanol activity, which directly correlates to the severity of peak tailing for basic analytes[1]. At this pH, the ion-exchange interactions with the positively charged benzylamine moiety (which remains protonated below pH 9.3) cause unacceptable peak tailing and loss of resolution[2].

Mechanism Protonated Protonated Amine (pH 7.0) Silanol Ionized Silanol (SiO⁻) on Silica Surface Protonated->Silanol Electrostatic Attraction Tailing Ion-Exchange Interaction SEVERE PEAK TAILING Silanol->Tailing Deprotonated Deprotonated Amine (pH 10.5) C18 C18 Alkyl Ligand Deprotonated->C18 Van der Waals Forces Ideal Hydrophobic Partitioning SHARP PEAK SHAPE C18->Ideal

Mechanistic comparison of analyte-stationary phase interactions at neutral vs. high pH.

Method Development Rationale

To suppress these secondary equilibria and achieve a reliable peak profile[3], the method development must force the analyte into a single, predictable interaction mode. We evaluate two orthogonal strategies:

Strategy A: High-pH Free Base Elution (Preferred)

By elevating the mobile phase pH to 10.5 (at least 1 pH unit above the highest pKa​ ), both the primary and tertiary amines are fully deprotonated. The molecule becomes a neutral free base, eliminating electrostatic attraction to the silica surface. Because standard silica dissolves at pH > 8, a hybrid organic-inorganic silica column (e.g., Waters XBridge) is mandatory to ensure mechanical and chemical stability.

Strategy B: Low-pH Ion Suppression (Alternative)

By lowering the pH to 2.0–2.5 using Trifluoroacetic Acid (TFA) or phosphate buffer, the surface silanols are fully protonated (neutralized), while the analyte remains positively charged. Utilizing a highly inert, end-capped, or polar-embedded amide column appreciably minimizes peak tailing under these acidic conditions without requiring complex ion-pairing reagents[4].

G Start Analyze Compound: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine pKa Assess pKa: Primary Amine (~9.5) Tertiary Amine (~6.0) Start->pKa Decision Select Mobile Phase pH pKa->Decision HighpH High pH Strategy (pH > 10.5) Amines Deprotonated (Neutral) Decision->HighpH Preferred LowpH Low pH Strategy (pH < 2.5) Amines Fully Protonated (+) Decision->LowpH Alternative ColHigh Hybrid Silica C18 Resists Alkaline Dissolution HighpH->ColHigh ColLow Base-Deactivated C18 Suppresses Silanol Ionization LowpH->ColLow ResultHigh Optimal Hydrophobic Retention Sharp Peak Shape ColHigh->ResultHigh ResultLow Requires Acidic Modifier (TFA) Good Peak Shape, Lower Retention ColLow->ResultLow

Decision tree for HPLC method development of basic amines based on pKa.

Experimental Protocols

Protocol 1: High-pH Reversed-Phase Method (Primary)

This protocol is designed to maximize retention of the polar basic amine while delivering superior peak symmetry.

1. Reagent Preparation:

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Sample Diluent: 90% Water / 10% Acetonitrile. (Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head).

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 254 nm.

3. Gradient Program:

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 12.0 min: 5% 60% B

  • 12.0 - 15.0 min: 60% 95% B

  • 15.0 - 17.0 min: 95% B

  • 17.1 - 22.0 min: 5% B (Re-equilibration)

Protocol 2: Low-pH Suppression Method (Orthogonal)

Used for impurity profiling where acidic degradants might not retain well at high pH.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Yields pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18, 150 x 4.6 mm, 2.6 µm (Core-shell, base-deactivated).

  • Gradient: 2% B to 50% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

Quantitative Data & System Suitability

To prove the validity of the mechanistic rationale,[2-(2-Methyl-1-piperidinyl)phenyl]methanamine was injected under three different pH conditions. The quantitative summary below illustrates the catastrophic failure of neutral pH methods for this compound, validating the necessity of our optimized protocols.

Table 1: Chromatographic Performance Across pH Conditions
ConditionMobile Phase pHRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from nearest impurity
Unoptimized (Neutral) 7.0 (Phosphate)4.2 min2.85 (Fail)2,1001.1
Protocol 2 (Low pH) 2.0 (TFA)6.8 min1.25 (Pass)14,5002.8
Protocol 1 (High pH) 10.5 (Ammonia)9.5 min1.08 (Pass)18,200 3.5
Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate by passing the following criteria using a 0.1 mg/mL standard injection (n=5):

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . A value >1.5 indicates column voiding or a failure in mobile phase pH buffering.

  • Theoretical Plates ( N ): Must be ≥10,000 .

  • Injection Precision (%RSD): Area response must be ≤2.0% .

If the Tf​ drifts upward during a sequence, it is a leading indicator that the basic amines are beginning to interact with exposed silanols, signaling that the column's base-deactivation layer or hybrid structure is degrading.

References

  • Kromasil – for your analytical HPLC. Stepbio.
  • Column Selection for Reversed-Phase HPLC. LCGC International - Chromatography Online.
  • Mechanisms of retention in HPLC. University of Valencia.
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application

Application Note: Synthesis and Preparation of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine Hydrochloride

Executive Summary[2-(2-Methyl-1-piperidinyl)phenyl]methanamine, commonly isolated as its hydrochloride salt, is a highly versatile ortho-substituted benzylamine derivative. Compounds of this class serve as critical synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[2-(2-Methyl-1-piperidinyl)phenyl]methanamine, commonly isolated as its hydrochloride salt, is a highly versatile ortho-substituted benzylamine derivative. Compounds of this class serve as critical synthetic intermediates and pharmacophores in modern drug discovery, most notably in the development of substituted hydroxyethylamine aspartyl protease inhibitors targeting amyloid-beta peptide deposition in Alzheimer's disease[1].

This application note provides a comprehensively validated, three-step synthetic protocol for the preparation of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine hydrochloride. The methodology emphasizes scalability, safety, and high-purity isolation, utilizing a nucleophilic aromatic substitution (SNAr) followed by a robust nitrile reduction and anhydrous salt formation.

Physicochemical Properties

The quantitative structural and physical data of the target free base and its precursor are summarized below for analytical reference.

PropertyValue / Description
Chemical Name [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
CAS Registry Number 869943-42-0[1]
Molecular Formula (Free Base) C13H20N2
Molecular Weight (Free Base) 204.31 g/mol [1]
Molecular Formula (HCl Salt) C13H21ClN2
Molecular Weight (HCl Salt) 240.77 g/mol
Appearance (HCl Salt) White to off-white crystalline powder

Synthetic Strategy & Mechanistic Rationale

The synthesis is designed as a self-validating system where the completion of each step can be unambiguously confirmed via standard analytical techniques (TLC, NMR) before proceeding.

  • Nucleophilic Aromatic Substitution (SNAr): The sequence begins with the coupling of 2-fluorobenzonitrile and 2-methylpiperidine. The strongly electron-withdrawing ortho-cyano group lowers the LUMO of the aromatic ring, activating the fluorine atom for nucleophilic attack[2].

  • Nitrile Reduction: The resulting 2-(2-methylpiperidin-1-yl)benzonitrile is subjected to reduction using Lithium Aluminum Hydride (LiAlH4). LiAlH4 is a powerful hydride donor that fully reduces the nitrile to a primary amine[3].

  • Salt Formation: The lipophilic free base is converted to its hydrochloride salt using anhydrous HCl. This step dramatically enhances the compound's aqueous solubility and oxidative stability, which is a prerequisite for long-term storage and biological assay integration.

Pathway Visualization

Synthesis SM1 2-Fluorobenzonitrile + 2-Methylpiperidine Step1 Step 1: SNAr Reaction K2CO3, DMF, 120°C SM1->Step1 Int1 Intermediate: 2-(2-Methylpiperidin-1-yl)benzonitrile Step1->Int1 Step2 Step 2: Nitrile Reduction LiAlH4, Anhydrous THF, 0°C to RT Int1->Step2 Int2 Free Base: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine Step2->Int2 Step3 Step 3: Salt Formation HCl in Dioxane / Et2O, 0°C Int2->Step3 Product Final Product: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine HCl Step3->Product

Synthetic workflow for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine HCl.

Detailed Experimental Protocols

Step 1: Preparation of 2-(2-Methylpiperidin-1-yl)benzonitrile

Reaction Stoichiometry:

ReagentMW ( g/mol )EquivalentsAmount
2-Fluorobenzonitrile121.111.012.1 g (100 mmol)
2-Methylpiperidine99.181.514.9 g (150 mmol)
Potassium Carbonate (K2CO3)138.212.027.6 g (200 mmol)
Dimethylformamide (DMF)N/ASolvent100 mL

Procedure:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluorobenzonitrile, 2-methylpiperidine, and anhydrous K2CO3.

  • Add 100 mL of anhydrous DMF to the flask.

  • Purge the system with nitrogen and heat the suspension to 120 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the intermediate as a pale yellow oil.

Causality & Expert Insight: K2CO3 acts as an insoluble, mild inorganic base that scavenges the highly corrosive hydrogen fluoride (HF) byproduct generated during the substitution[2]. Neutralizing HF is critical to drive the reaction equilibrium forward and prevent the degradation of the nitrile group.

Step 2: Preparation of the Free Base (Nitrile Reduction)

Reaction Stoichiometry:

ReagentMW ( g/mol )EquivalentsAmount
2-(2-Methylpiperidin-1-yl)benzonitrile200.281.010.0 g (50 mmol)
Lithium Aluminum Hydride (LiAlH4)37.952.54.74 g (125 mmol)
Anhydrous THFN/ASolvent150 mL

Procedure:

  • Flame-dry a 500 mL three-neck flask and purge with nitrogen. Suspend LiAlH4 in 100 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Dissolve the intermediate from Step 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes via an addition funnel to control the exothermic reaction.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 4 hours.

  • Fieser Workup[3]: Cool the reaction mixture back to 0 °C. Carefully and sequentially add:

    • 4.74 mL of distilled H2O (dropwise, extreme caution: H2 gas evolution).

    • 4.74 mL of 15% aqueous NaOH solution.

    • 14.22 mL of distilled H2O.

  • Vigorously stir the mixture for 15 minutes until the precipitated aluminum salts turn white and granular.

  • Add anhydrous MgSO4, stir for an additional 15 minutes, and filter the suspension through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Concentrate the filtrate in vacuo to yield [2-(2-Methyl-1-piperidinyl)phenyl]methanamine as a viscous oil.

Causality & Expert Insight: Quenching LiAlH4 directly with excess water creates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser workup strictly controls the stoichiometry of water and base to form a rigid, granular aluminate lattice, ensuring maximum recovery of the free base[3].

Step 3: Hydrochloride Salt Formation

Reaction Stoichiometry:

ReagentMW ( g/mol )EquivalentsAmount
Free Base204.311.08.17 g (40 mmol)
4M HCl in Dioxane36.461.212.0 mL (48 mmol)
Anhydrous Diethyl EtherN/ASolvent80 mL

Procedure:

  • Dissolve the free base in 80 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Under continuous magnetic stirring, add 4M HCl in dioxane dropwise over 10 minutes. A white precipitate will immediately begin to form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL).

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the final[2-(2-Methyl-1-piperidinyl)phenyl]methanamine hydrochloride salt.

Causality & Expert Insight: Utilizing a pre-titrated anhydrous HCl solution (such as HCl in dioxane) instead of aqueous hydrochloric acid is mandatory. The introduction of water would dissolve the highly hydrophilic hydrochloride salt, leading to significant yield losses during filtration. Diethyl ether acts as an ideal anti-solvent, forcing the complete precipitation of the salt.

Analytical Validation

To ensure the integrity of the self-validating system, the final product must be characterized:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the nitrile carbon (if tracking by 13C) and the appearance of the benzylic -CH2- protons around δ 4.0 - 4.2 ppm, which will integrate to 2H and couple with the primary amine protons (broad singlet, δ 8.0 - 8.5 ppm due to protonation).

  • LC-MS (ESI+): The mass spectrum should display a dominant [M+H]+ peak at m/z 205.1 for the free base cation.

Sources

Method

Application Note: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine as a Core Building Block for High-Throughput Library Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Abstract The design of maximally diverse and drug-like screening libraries relies heavily on bifunctional building blocks that offer b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract

The design of maximally diverse and drug-like screening libraries relies heavily on bifunctional building blocks that offer both a reactive handle for parallel synthesis and a pharmacologically relevant core. [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (CAS: 869943-42-0) is a highly versatile scaffold featuring a primary benzylic amine and an ortho-substituted, sterically demanding 2-methylpiperidine ring. This application note details the physicochemical profiling, mechanistic causality of reagent selection, and self-validating experimental protocols for utilizing this building block in high-throughput amidation and reductive amination workflows.

Structural & Physicochemical Profiling

The utility of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine stems from its dual-amine nature. The primary methanamine serves as the diversification point, while the tertiary piperidine acts as a basic, lipophilic pharmacophore. However, the ortho-substitution of the bulky 2-methylpiperidine ring forces the benzylic amine out of the aromatic plane, creating a significant steric shield.

This steric hindrance profoundly impacts the nucleophilicity of the primary amine, necessitating optimized coupling conditions compared to unhindered benzylamines [1].

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
Chemical Formula C₁₃H₂₀N₂Lead-like molecular weight, allowing for extensive derivatization.
Molecular Weight 204.31 g/mol Leaves a ~300 Da budget for the addition of R-groups to stay within Lipinski's Rule of 5.
cLogP (estimated) ~2.5Optimal lipophilicity for passive membrane permeability.
H-Bond Donors (HBD) 2Primary amine provides HBDs; consumed upon amidation/ureation.
H-Bond Acceptors (HBA) 2Both nitrogens can act as hydrogen bond acceptors in target binding.
tPSA 29.3 ŲExcellent brain penetrance potential (CNS multiparameter optimization).

High-Throughput Library Synthesis Workflows & Mechanistic Insights

When deploying this scaffold in a 96-well parallel synthesis format, traditional reagents often fail due to the ortho-steric clash. The selection of coupling agents and reductants must be driven by mechanistic causality.

Workflow A: High-Throughput Amidation

Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion with ortho-substituted benzylamines. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

  • Causality: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming primary amine of our scaffold, thereby accelerating aminolysis and overcoming the steric barrier.

Workflow B: Reductive Amination

Reductive amination with sterically hindered amines requires careful tuning of the hydride source. Sodium triacetoxyborohydride (STAB) is utilized in the presence of catalytic acetic acid [2].

  • Causality: Imine formation is the rate-limiting step. Acetic acid protonates the aldehyde, facilitating nucleophilic attack by the hindered amine, and subsequently promotes dehydration to the iminium ion. STAB is a mild hydride source that will not reduce the parent aldehyde at room temperature, selectively waiting to trap the more electrophilic transient iminium species [3].

LibrarySynthesis Core [2-(2-Methyl-1-piperidinyl) phenyl]methanamine (Core Scaffold) Branch1 High-Throughput Amidation Core->Branch1 R-COOH, HATU, DIEA Branch2 Reductive Amination Core->Branch2 R-CHO, NaBH(OAc)3 Branch3 Urea/Sulfonamide Formation Core->Branch3 R-NCO / R-SO2Cl Prod1 Amide Library (Target: Kinases/Enzymes) Branch1->Prod1 Prod2 Secondary Amine Library (Target: GPCRs) Branch2->Prod2 Prod3 Urea Library (Target: Soluble Receptors) Branch3->Prod3

Caption: Divergent high-throughput library synthesis workflows originating from the core scaffold.

Experimental Protocols

To ensure trustworthiness and scalability, the following protocols are designed as self-validating systems utilizing solid-supported scavenger resins. This eliminates the need for aqueous workup or column chromatography, rendering the final plates assay-ready.

Protocol A: High-Throughput Amidation (96-Well Format)

Objective: Synthesize a library of diverse amides using the core scaffold.

  • Preparation: To a 96-well deep-well plate, add the diverse carboxylic acid library (0.12 mmol, 1.2 eq) to individual wells.

  • Activation: Add a solution of HATU (45.6 mg, 0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by N,N-Diisopropylethylamine (DIEA) (52 µL, 0.30 mmol, 3.0 eq). Agitate for 15 minutes at room temperature to form the HOAt active ester.

  • Coupling: Add[2-(2-Methyl-1-piperidinyl)phenyl]methanamine (20.4 mg, 0.10 mmol, 1.0 eq) dissolved in DMF (0.5 mL) to each well. Seal the plate and shake at 25 °C for 16 hours.

  • Scavenging (Self-Validation): To remove unreacted carboxylic acid and HOAt, add PS-Trisamine resin (3.0 eq). To remove unreacted core scaffold, add PS-Isocyanate resin (3.0 eq). Shake for 4 hours.

  • Filtration & QC: Filter the reaction mixtures through a frit-bottom plate into a collection plate. Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Analyze a 5% statistical sampling of the plate via LC-MS to confirm >85% purity.

Protocol B: Reductive Amination (96-Well Format)

Objective: Synthesize a library of secondary amines.

  • Imine Formation: To a 96-well plate, add the diverse aldehyde library (0.12 mmol, 1.2 eq) and the core scaffold (20.4 mg, 0.10 mmol, 1.0 eq) dissolved in 1,2-Dichloroethane (DCE) (1.0 mL). Add glacial acetic acid (6 µL, 0.10 mmol, 1.0 eq) to catalyze iminium formation. Shake for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (31.8 mg, 0.15 mmol, 1.5 eq) as a solid or suspended in DCE to each well. Seal and agitate for 16 hours at room temperature.

  • Scavenging: Add PS-Trisamine resin (3.0 eq) to scavenge excess aldehyde. Add MP-Carbonate resin (4.0 eq) to neutralize acetic acid and sequester borate salts [3]. Shake for 4 hours.

  • Filtration: Filter into a collection plate, evaporate the DCE, and submit the plate for biological screening.

Pharmacological Relevance & Target Mapping

The incorporation of the 2-methylpiperidine moiety is a deliberate pharmacological choice. In medicinal chemistry, bulky basic amines are privileged structures for targeting Aminergic G-Protein Coupled Receptors (GPCRs) (e.g., Dopamine, Serotonin, and Histamine receptors).

At physiological pH, the piperidine nitrogen is protonated. This cationic center forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs. The ortho-substitution and the 2-methyl group restrict the conformational flexibility of the ligand, locking it into a bioactive conformation that enhances receptor subtype selectivity.

GPCR_Pathway Ligand Library Hit (2-Methylpiperidine core) GPCR Aminergic GPCR (Asp Anchor Binding) Ligand->GPCR Agonism/ Antagonism GProtein G-alpha (s/i/q) Protein Complex GPCR->GProtein Conformational Change Effector Adenylyl Cyclase / Phospholipase C GProtein->Effector Activation SecondMsg cAMP / IP3 Secondary Messengers Effector->SecondMsg Signal Amplification

Caption: Typical aminergic GPCR signaling cascade targeted by 2-methylpiperidine-derived libraries.

References

  • Barn, D., Caulfield, W., Cowley, P., Dickins, R., Iwema Bakker, W., McGuire, R., Morphy, J. R., Rankovic, Z., & Thorn, M. (2001). Design and Synthesis of a Maximally Diverse and Druglike Screening Library Using REM Resin Methodology. Journal of Combinatorial Chemistry, 3(6), 534–541.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Krueger, E. B., Hopkins, T. P., Keaney, M. T., Walters, M. A., & Boldi, A. M. (2002). Solution-phase Library Synthesis of Furanoses. Journal of Combinatorial Chemistry, 4(3), 229–238.[Link]

Application

Application Note: Advanced NMR Characterization and Conformational Analysis of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Technique: High-Resolution Solution-State NMR Spectroscopy (1D & 2D) Structural Intricacies & The Causality of Experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Technique: High-Resolution Solution-State NMR Spectroscopy (1D & 2D)

Structural Intricacies & The Causality of Experimental Design

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine is a highly functionalized building block frequently utilized in the synthesis of CNS-active therapeutics and specialized ligands. Structurally, it consists of a central phenyl ring substituted at the ortho positions with a methanamine group (-CH₂NH₂) and a 2-methylpiperidin-1-yl moiety.

This specific ortho-relationship introduces significant steric hindrance, which fundamentally dictates the molecule's behavior on the NMR timescale. The causality behind our experimental design is rooted in two primary structural phenomena:

  • Restricted Rotation & Atropisomerism: The bulky 2-methylpiperidine group clashes sterically with the adjacent methanamine group. This restricts the rotation around the C(Aryl)–N(Piperidine) bond, often pushing the molecule into a slow-exchange regime at room temperature.

  • Pronounced Diastereotopicity: The piperidine ring contains a chiral center at the C2 position. Because of this stereocenter, the two protons of the adjacent methanamine -CH₂- group are diastereotopic (magnetically non-equivalent). Combined with the restricted rotation, this results in a highly distinct AB quartet in the ¹H NMR spectrum, rather than a simple singlet[1].

To capture these dynamics, the experimental protocol cannot rely on 1D ¹H NMR alone. A self-validating suite of 2D experiments (COSY, HSQC, HMBC) is mandatory to unambiguously assign the overlapping aliphatic signals of the piperidine ring and map the quaternary carbons of the substituted phenyl ring.

Logic N1 Chiral Center at C2 (Piperidine Ring) N4 Magnetic Non-Equivalence (Diastereotopic Protons) N1->N4 N2 Ortho-Substitution (Steric Hindrance) N3 Restricted Aryl-N Rotation (Slow NMR Timescale) N2->N3 N3->N4 N5 Distinct AB Quartet (Methanamine -CH2-) N4->N5

Fig 1: Causal relationship between molecular chirality, steric hindrance, and NMR splitting.

A Self-Validating NMR Workflow

Trustworthiness in structural elucidation requires a protocol that continuously cross-verifies its own data outputs. We employ a self-validating loop:

  • Solvent Causality: We utilize CDCl₃ over protic solvents (like CD₃OD) to prevent deuterium exchange with the -NH₂ protons, allowing their direct observation[2].

  • Chemical Shift Validation: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) to ensure absolute chemical shift accuracy.

  • Orthogonal Verification: The 1D ¹³C spectrum is validated by the 2D HSQC (which confirms CH/CH₃ vs. CH₂ multiplicities based on phase), while the 2D HMBC validates the molecular skeleton by confirming the 3-bond connectivity between the methanamine protons and the piperidine-bearing aryl carbon. Finally, a D₂O "shake" experiment is used to unambiguously identify the exchangeable amine protons by observing their disappearance from the spectrum.

Workflow S1 1. Sample Preparation 15-20 mg in CDCl3 + TMS S2 2. Spectrometer Setup ATMA, TopShim, Pulse Cal S1->S2 S3 3. 1D Acquisition 1H (zg30) & 13C (zgpg30) S2->S3 S4 4. 2D Acquisition COSY, HSQC, HMBC S3->S4 S5 5. Data Processing Phase/Baseline Correction S4->S5 S6 6. Structural Elucidation CMC-se / Manual Assignment S5->S6

Fig 2: Step-by-step NMR acquisition and processing workflow for structural elucidation.

Step-by-Step Experimental Protocol

This methodology is optimized for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a room-temperature or cryogenically cooled probe[3].

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity[2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

  • Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure no particulate matter remains to avoid shimming artifacts.

Step 2: Instrument Tuning & Calibration

  • Insert the sample and lock the spectrometer to the CDCl₃ solvent signal.

  • Perform Automatic Tuning and Matching (ATMA) for both ¹H and ¹³C channels.

  • Execute gradient shimming (e.g., TopShim on Bruker systems) to achieve a line width of < 0.8 Hz for the TMS signal.

  • Determine the 90° pulse (P1) for the specific sample to ensure optimal excitation and quantitative accuracy.

Step 3: 1D Data Acquisition

  • ¹H NMR: Run a standard 1D proton experiment (Bruker pulse program: zg30). Set spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

  • ¹³C NMR: Run a proton-decoupled 1D carbon experiment (zgpg30). Set spectral width to 240 ppm, D1 to 2.0 s, and acquire 256–512 scans depending on probe sensitivity.

Step 4: 2D Data Acquisition

  • COSY: Acquire a gradient-selected COSY (cosygpqf) to map vicinal proton-proton couplings within the piperidine ring.

  • HSQC: Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2) to correlate protons to their directly attached carbons. Phase editing will render CH/CH₃ cross-peaks positive and CH₂ cross-peaks negative.

  • HMBC: Acquire a gradient-selected HMBC (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz). This is critical for linking the methanamine group to the phenyl ring.

Step 5: D₂O Exchange (Validation Step)

  • Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate.

  • Re-acquire the 1D ¹H spectrum. The broad singlet corresponding to the -NH₂ group will disappear, confirming its assignment.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and key 2D correlations derived from predictive modeling and literature precedents for ortho-substituted N-phenylpiperidines[4]. Data processing and automated assignment can be accelerated using software such as[5].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Int.Assignment Rationale & Causality
Ar-H7.05 – 7.35m-4HComplex multiplet typical of an asymmetric ortho-disubstituted benzene ring.
-CH₂- (Methanamine)3.85, 4.10AB q~13.52HDiastereotopic protons split into an AB system due to the adjacent C2 chiral center and restricted rotation.
N-CH (Pip C2)2.95m-1HHighly deshielded by the adjacent nitrogen and methyl group.
N-CH₂ (Pip C6)2.60, 2.85m-2HEquatorial and axial protons adjacent to the piperidine nitrogen.
-NH₂1.80br s-2HBroad signal due to quadrupolar relaxation of N and proton exchange; disappears upon D₂O addition.
Pip-CH₂ (C3, C4, C5)1.30 – 1.75m-6HOverlapping aliphatic multiplets of the piperidine backbone; resolved via HSQC.
-CH₃ (Pip C2-Me)0.95d6.53HSplit by the vicinal C2 methine proton.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Positionδ (ppm)DEPT TypeKey HMBC Correlations (¹H → ¹³C)
Ar-C (Quat, C-N)151.2CPip C2-H, Pip C6-H
Ar-C (Quat, C-C)140.5CMethanamine -CH₂-
Ar-CH118.0 - 128.0CHRespective adjacent Ar-H
N-CH (Pip C2)55.8CHPip C2-Me, Pip C3-H
N-CH₂ (Pip C6)52.4CH₂Pip C5-H
-CH₂- (Methanamine)44.2CH₂Ar-H (ortho to methanamine)
Pip-CH₂ (C3)34.5CH₂Pip C2-Me
Pip-CH₂ (C5)26.3CH₂Pip C6-H
Pip-CH₂ (C4)24.1CH₂Pip C3-H, Pip C5-H
-CH₃ (Pip C2-Me)19.5CH₃Pip C2-H, Pip C3-H

Advanced Conformational Dynamics

Beyond basic connectivity, NMR spectroscopy provides profound insights into the 3D conformation of the molecule. In[2-(2-Methyl-1-piperidinyl)phenyl]methanamine, the piperidine ring adopts a chair conformation. However, the presence of the 2-methyl group creates a conformational dichotomy: does the methyl group sit in an equatorial or axial position?

In unhindered piperidines, the equatorial position is heavily favored to minimize 1,3-diaxial interactions. However, in ortho-substituted N-arylpiperidines, the bulky aryl group forces the nitrogen lone pair to conjugate with the phenyl ring, imposing a near-planar geometry at the nitrogen atom. To minimize severe allylic-type A(1,3) strain between the ortho-methanamine group and the 2-methyl group, the piperidine ring is often forced to adopt a conformation where the 2-methyl group occupies an axial position[4].

This conformational lock is directly observable in the ¹H NMR spectrum: the coupling constant (J) between the C2 methine proton and the adjacent C3 protons will lack the large trans-diaxial coupling (typically >10 Hz) if the C2 proton is equatorial (meaning the methyl is axial). Careful extraction of these J-values from the 1D ¹H spectrum or a 2D J-resolved experiment serves as definitive proof of the molecule's 3D architecture in solution.

References

  • Bruker Corporation. "Structure & small molecule elucidation - CMC-se." Bruker NMR Software Solutions. URL:[Link]

  • Rauk, A., et al. "Conformational analysis of chiral hindered amides." Canadian Journal of Chemistry, 61(11), 1983, 2572-2580. URL:[Link]

  • Anet, F. A. L., et al. "An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups." Molecules (MDPI), 26(17), 2021, 5375. URL:[Link]

  • Closson, C., et al. "NMRbot: Python scripts enable high-throughput data collection on current Bruker BioSpin NMR spectrometers." Metabolomics, 10(5), 2014, 932-940. (Archived at PMC - NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with [2-(2-Methyl-1-piperidinyl)phenyl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with [2-(2-Methyl-1-piperidinyl)phenyl]methanamine .

This molecule presents a classic paradox in drug development: it contains ionizable basic centers that suggest good solubility, yet its highly lipophilic core often leads to catastrophic precipitation in physiological media. Below, you will find field-proven insights, mechanistic troubleshooting FAQs, and self-validating protocols to overcome these barriers.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into a pH 7.4 buffer, even though it is highly soluble in 0.1 M HCl? A1: This is a classic "solvent crash" driven by rapid desolvation and pH-dependent ionization. Mechanistically, your compound is di-basic. It contains a primary benzylamine moiety with a pKa of approximately 9.33[1] and a tertiary piperidine moiety with a pKa of around 11.22[2]. In 0.1 M HCl, both nitrogen atoms are fully protonated, creating a highly soluble di-cation. However, when spiked into a pH 7.4 buffer from a DMSO stock, the localized buffering capacity is often momentarily overwhelmed. The highly lipophilic 2-methylpiperidine and phenyl rings rapidly aggregate via hydrophobic collapse before the aqueous protons can stabilize the molecule in solution.

Q2: I need to test this compound in an in vitro cell assay. Which counter-ions are recommended for salt formation to maximize intrinsic solubility without causing toxicity? A2: Avoid hydrochloride (HCl) salts for this specific scaffold if you are working in physiological buffers like PBS. PBS contains high concentrations of chloride ions (~137 mM), which suppresses the solubility of HCl salts via the "common ion effect." Instead, utilize large, hydrophilic counter-ions such as mesylate, citrate, or tartrate. Research on benzylamine derivatives demonstrates that the binding energy of the ion pair and the surface area of the counter-ion significantly dictate aqueous solubility[3]. Larger counter-ions disrupt the crystal lattice energy more effectively, lowering the thermodynamic barrier to dissolution.

Q3: Can structural modifications improve the solubility of this scaffold without losing target affinity? A3: Yes. If formulation strategies are insufficient, medicinal chemistry intervention is required. Systematic optimization of the lipophilicity and topological polar surface area (TPSA) is key. For example, introducing solubilizing groups or modifying the piperidine ring (e.g., converting it to a piperazine derivative) has been shown to dramatically improve the aqueous solubility of complex benzylamine-bearing scaffolds by over 100-fold[4].

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every formulation must be empirically validated. Do not rely solely on visual inspection (which misses nano-aggregates). Use the following self-validating workflows.

Protocol A: Mesylate Salt Screening and Thermodynamic Validation

Causality: Converting the free base to a mesylate salt introduces a bulky, highly polar counter-ion that prevents tight crystal packing, thereby enhancing aqueous solvation.

  • Free Base Dissolution: Dissolve 100 mg of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine free base in 2.0 mL of anhydrous ethanol.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring at room temperature.

  • Crystallization: Add cold diethyl ether (anti-solvent) dropwise until slight turbidity persists. Stir for 2 hours to allow the mesylate salt to crystallize. Filter and dry under vacuum.

  • Self-Validation Step: Suspend 10 mg of the isolated salt in 1 mL of pH 7.4 PBS. Shake at 37°C for 24 hours to reach thermodynamic equilibrium. Crucial Step: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any invisible nano-aggregates. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact dissolved concentration.

Protocol B: HP-β-Cyclodextrin (HP-β-CD) Complexation for In Vivo Dosing

Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2-methylpiperidine and phenyl rings, while its hydroxyl-rich exterior maintains aqueous solubility without altering the bulk pH.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or a suitable physiological buffer.

  • API Addition: Add the compound at a target concentration of 2 mg/mL to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes. Maintain the temperature below 40°C to prevent thermal degradation of the amine.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. If the filtrate is completely clear and subsequent HPLC quantification matches your initial target concentration (2 mg/mL), the inclusion complex has successfully shielded the lipophilic core.

Section 3: Quantitative Data Summarization

Use the following table to select the appropriate formulation strategy based on your required solubility limits and assay constraints.

Formulation StrategyReagents / ExcipientsExpected Solubility RangePrimary AdvantagePrimary Limitation
Free Base in Buffer PBS (pH 7.4)< 10 µg/mLPhysiologically relevant baselineSevere precipitation; unusable for assays
Direct Acidification 0.1 M HCl (pH 2.0)> 10 mg/mLMaximum solubility achievedHighly toxic to cells in vitro
Salt Formation Methanesulfonic Acid1.0 - 5.0 mg/mLStable solid form; no cosolventsRequires synthetic preparation step
Cosolvent System 5% DMSO + 5% Tween-8050 - 500 µg/mLRapid, easy to prepare at benchHigh risk of assay interference / toxicity
Complexation 20% HP-β-CD in PBS1.0 - 2.0 mg/mLExcellent biocompatibilityRequires high mass of excipient

Section 4: Formulation Decision Matrix

Follow this logical workflow to systematically resolve solubility failures.

SolubilityTroubleshooting Start Compound Free Base (Poor Aqueous Solubility) Prop Analyze pKa & LogP (pKa1 ~9.3, pKa2 ~11.2) Start->Prop Decision Is pH < 6.0 tolerated by the assay? Prop->Decision Acid Formulate in Acidic Buffer (e.g., 0.1M HCl) Decision->Acid Yes Salt Salt Screening (Mesylate, Tartrate) Decision->Salt No Cosolvent Cosolvent / Surfactant (DMSO + Tween 80) Decision->Cosolvent No CD Cyclodextrin Complexation (20% HP-β-CD) Decision->CD No Test Kinetic Solubility Assay (Nephelometry / HPLC) Acid->Test Salt->Test Cosolvent->Test CD->Test Success Proceed to Assay Test->Success Soluble Fail Precipitation Detected Test->Fail Insoluble Fail->Salt

Workflow for troubleshooting aqueous solubility of lipophilic basic amines.

Section 5: References

  • Title: 100-46-9, Benzylamine Formula Source: ECHEMI URL:

  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem URL:

  • Title: Prediction of aqueous solubility of organic salts of diclofenac using PLS and molecular modeling Source: DOI.org (Elsevier) URL:

  • Title: Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL:

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing with [2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Welcome to the technical support guide for the chromatographic analysis of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. This document provides in-depth troubleshooting for one of the most common issues encountered with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. This document provides in-depth troubleshooting for one of the most common issues encountered with this and similar basic compounds: HPLC peak tailing. Poor peak shape can compromise resolution, accuracy, and method reliability.[1] This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine tailing so severely on a standard C18 column?

Answer:

The primary reason for peak tailing with [2-(2-Methyl-1-piperidinyl)phenyl]methanamine is its chemical structure. This molecule is a basic compound containing both a primary amine and a tertiary amine. In typical reversed-phase mobile phases (pH 3-7), these amine groups become protonated, carrying a positive charge.

This positive charge leads to a strong, undesirable secondary interaction with the stationary phase. Silica-based columns, even when extensively bonded and end-capped, have residual silanol groups (Si-OH) on their surface.[1][2] At mobile phase pH levels above approximately 3.5, these silanol groups can deprotonate to become anionic (Si-O⁻).[3][4] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, ion-exchange retention mechanism.[5] This mechanism is much stronger than the intended hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to lag on the column, which results in a tailing peak.[1][3]

This interaction is a common cause of peak tailing for basic compounds and is not unique to your molecule.[1][4]

G cluster_0 HPLC Column Silica Surface Analyte Protonated Analyte (R-NH3+) Silanol Ionized Silanol Site (Si-O⁻) Analyte->Silanol Undesired Ionic Interaction (Peak Tailing) StationaryPhase C18 Stationary Phase (Hydrophobic Retention) Analyte->StationaryPhase Desired Interaction (Symmetrical Peak) caption Mechanism of Peak Tailing for Basic Compounds.

Caption: Interaction of a basic analyte with the stationary phase.

Q2: What are the immediate first steps I can take to improve the peak shape?

Answer:

Before making significant changes to your method, there are two fundamental adjustments that often yield the most dramatic improvements: mobile phase pH and the use of a competitive base.

1. Lower the Mobile Phase pH: The most effective way to disrupt the ionic interaction with silanols is to ensure they are fully protonated (neutral). By lowering the mobile phase pH to ≤ 3, the equilibrium shifts, and the vast majority of Si-O⁻ sites become Si-OH.[1][3] This neutralizes the active sites, minimizing the secondary retention mechanism.[2]

2. Use a Mobile Phase Additive (Acid): To achieve and buffer the low pH, use an acidic additive.

  • Formic Acid (0.1%): A good starting point. It typically lowers the pH to around 2.8, which is effective at protonating silanols.[6] It is also highly compatible with mass spectrometry (MS).

  • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): TFA is a stronger acid and will lower the pH to ~2.0.[5][6] It has the added benefit of acting as an ion-pairing agent. The TFA anion can pair with the protonated amine on your analyte, masking its positive charge and further reducing silanol interactions.[5][7] However, TFA is a known ion-suppressor in MS, so it should be used with caution if that is your detection method.[5][8]

Additive (0.1% v/v)Typical pHProsCons
Formic Acid ~2.8Excellent MS compatibility; Volatile.[8]Less effective at ion-pairing than TFA.[7]
Trifluoroacetic Acid ~2.1Excellent peak shape improvement via pH reduction and ion-pairing.[5][9]Strong ion suppression in ESI-MS.[5][9]
Q3: I've lowered the pH with formic acid, but there's still some tailing. What's next?

Answer:

If lowering the pH alone is insufficient, your column likely has high silanol activity, or other secondary effects are at play. Here are the next logical steps.

1. Increase Buffer Concentration: A low-concentration buffer may not have the capacity to maintain a consistent pH at the silica surface where the interactions occur. Increasing the buffer or acid concentration (e.g., from 10mM to >20mM) can help more effectively shield the silanol groups and improve peak shape.[2]

2. Evaluate Your HPLC Column Choice: Not all C18 columns are the same. The underlying silica and bonding technology are critical for analyzing basic compounds.

  • Use a Modern, Base-Deactivated Column: Older columns (Type A silica) have a higher concentration of acidic silanols and trace metals, which worsen tailing.[1] Modern columns are made from high-purity Type B silica and employ advanced end-capping or shielding technologies to minimize silanol activity.[1][10] Look for columns specifically marketed as "base-deactivated," "base-inert," or having low silanol activity.[10][11][12]

  • Consider an Embedded Polar Group (EPG) Phase: These columns have a polar group (like an amide or carbamate) embedded within the C18 chain. This polar group helps to shield residual silanols, improving peak shape for bases without the need for aggressive mobile phase additives.[10]

  • Try a Different Stationary Phase: If C18 is not working, consider a phenyl-hexyl or a cyano phase, which may offer different selectivity and reduced silanol interactions.

3. Consider an Alternative Chromatography Mode: HILIC Given its amine groups, your compound is quite polar. If it is poorly retained on reversed-phase columns even with low organic mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13][14] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[15][16] This provides excellent retention and often symmetrical peak shapes for polar basic compounds that are problematic in reversed-phase.[13]

Q4: Could my HPLC system or other factors be causing the tailing?

Answer:

Yes, while chemical interactions are the most common cause for this type of analyte, system and other factors can contribute to or exacerbate peak tailing.

1. Extra-Column Volume (Dead Volume): Excessive volume between the injector and detector can cause peak broadening and tailing. This can come from using tubing with an unnecessarily large internal diameter, or from poorly made connections.[2][4]

  • Action: Ensure all tubing connections are properly seated (finger-tight fittings are secure). Use narrow-bore tubing (e.g., 0.125 mm or 0.005" ID) where possible, especially between the column and the detector.[4]

2. Metal Chelation: Your analyte, with its amine functional groups, may be capable of chelating with trace metals. These metals can be present in the silica stationary phase itself, or on the stainless-steel surfaces of your column hardware (frits) and HPLC system.[2][17] This interaction acts as another secondary retention mechanism.

  • Diagnosis: This can be difficult to confirm but is a possibility if other strategies fail.

  • Solution:

    • Add a weak chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM).[18] EDTA will preferentially bind to the metal sites, freeing up your analyte.

    • Use bio-inert or metal-free HPLC systems and columns, which are designed to minimize these interactions.[19][20][21]

3. Column Contamination or Degradation: If the column has been used extensively, especially with dirty samples, the inlet frit can become partially blocked or the stationary phase can become contaminated.[3] This can create alternative flow paths and active sites, leading to tailing.

  • Action: Try flushing the column (follow the manufacturer's instructions). If that fails, replace the column with a new one. Using a guard column can help extend the life of your analytical column.[22]

Systematic Troubleshooting Protocol & Workflow

Here is a step-by-step protocol for systematically addressing peak tailing for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Objective: To achieve a symmetrical peak with a USP Tailing Factor (T) ≤ 1.5.

Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Step 1: Mobile Phase pH Optimization

  • Prepare Mobile Phase A as 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Inject the sample and evaluate the peak shape.

  • If tailing persists: Prepare mobile phases with 0.05% TFA instead of formic acid and repeat.

Step 2: Column Evaluation

  • If tailing is still present with an optimized mobile phase, the column is likely the issue.

  • Replace the standard C18 with a modern, high-purity, base-deactivated C18 column from a reputable manufacturer.

  • Equilibrate the new column and inject the sample using the optimized mobile phase from Step 1.

Step 3: Advanced Troubleshooting

  • If minor tailing remains: Increase the buffer/acid concentration in the mobile phase (e.g., to 25-30 mM).

  • If chelation is suspected: Add 0.1 mM EDTA to Mobile Phase A. Equilibrate and re-inject.

  • If retention is poor and tailing persists: Consider this analyte a candidate for HILIC and begin method development on a HILIC column (e.g., amide or bare silica).

G Start Peak Tailing Observed (T > 1.5) Check_pH Adjust Mobile Phase pH (Use 0.1% Formic Acid, pH ~2.8) Start->Check_pH Check_TFA Use Stronger Additive (0.05% TFA, pH ~2.1) Check_pH->Check_TFA Tailing Persists End Symmetrical Peak Achieved (T <= 1.5) Check_pH->End Problem Solved Check_Column Evaluate Column Is it a modern, base-deactivated phase? Check_TFA->Check_Column Tailing Persists Check_TFA->End Problem Solved Replace_Column Switch to High-Purity Base-Deactivated Column Check_Column->Replace_Column No / Unsure Check_System Investigate System Effects (Dead Volume, Metal Chelation) Check_Column->Check_System Yes Replace_Column->Check_System Tailing Persists Replace_Column->End Problem Solved Fix_System Use Narrow-Bore Tubing Add EDTA to Mobile Phase Check_System->Fix_System Consider_HILIC Switch to HILIC Mode Fix_System->Consider_HILIC Tailing Persists Fix_System->End Problem Solved Consider_HILIC->End Problem Solved caption Troubleshooting Workflow for Peak Tailing.

Caption: A logical workflow for diagnosing and fixing peak tailing.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • MicroSolv. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Advanced Chromatography Technologies. ACE® Ultra Inert Base Deactivated HPLC Columns. [Link]

  • Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Zhou, Y., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Nováková, L., et al. (2012, April 15). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Neuroscience Methods. [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. [Link]

  • Hawach. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • de Zeeuw, J. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]

  • SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. [Link]

  • Chrom Tech, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Separation Science. (2024, March 7). Buffer Preparation. [Link]

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Troubleshooting

Preventing oxidative degradation of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine during storage

Welcome to the technical support center for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of its oxidative degradation during storage. Our goal is to ensure the long-term integrity and stability of your valuable compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Q1: What are the primary causes of degradation for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine during storage?

A1: The primary degradation pathway for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine is oxidation.[1] The molecule possesses two amine functional groups—a primary amine and a tertiary amine within the piperidinyl ring—both of which are susceptible to oxidation.[2] Oxidation can be initiated or accelerated by several factors, including:

  • Exposure to atmospheric oxygen: This is the most direct cause of oxidation.[3][4]

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • Exposure to light (photo-oxidation): Light, particularly UV light, can provide the energy to initiate oxidative reactions.[1][7]

  • Presence of metal ions: Transition metal ions can act as catalysts for oxidation reactions.[8]

  • Humidity and moisture: Amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[5]

Q2: I've noticed a change in the color of my solid sample. What could this indicate?

A2: A color change, often to a yellowish or brownish hue, is a common visual indicator of the oxidative degradation of amine-containing compounds.[9] This is due to the formation of oxidized byproducts. If you observe a color change, it is highly recommended to re-analyze the purity of your sample before use.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For optimal stability, the following conditions are recommended:

  • Short-Term Storage (days to weeks): Store in a tightly sealed container, protected from light (e.g., in an amber vial), at a refrigerated temperature (2-8 °C).

  • Long-Term Storage (months to years): For maximum stability, store as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20 °C or below.[10]

Here is a summary of recommended storage conditions:

Storage DurationTemperatureAtmosphereLight ProtectionContainer
Short-Term 2-8 °CAmbient (in sealed vial)Amber vial or darkTightly sealed glass vial
Long-Term ≤ -20 °CInert gas (Argon or Nitrogen)Amber vial or darkTightly sealed glass vial
Q4: Is it better to store the compound as a solid or in solution?

A4: Storing the compound as a solid is generally preferred for long-term stability. Solutions can be more susceptible to degradation due to solvent effects and increased molecular mobility. If you must store it in solution, choose a high-purity, anhydrous, and aprotic solvent. It is also crucial to de-gas the solvent and store the solution under an inert atmosphere.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues related to the degradation of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Issue 1: Rapid Degradation of the Solid Compound Despite Refrigeration

Symptom: You observe significant degradation (e.g., >5% decrease in purity by HPLC) of your solid sample within a few weeks, even when stored at 2-8 °C.

Troubleshooting Workflow:

A Start: Rapid Degradation Observed B Is the container properly sealed? A->B C Yes B->C Yes D No B->D No F Is the sample protected from light? C->F E Reseal container tightly. Consider using a vial with a Teflon-lined cap. D->E E->F G Yes F->G Yes H No F->H No J Is the storage atmosphere inert? G->J I Store in an amber vial or in a dark location. H->I I->J K Yes J->K Yes L No J->L No N Has the sample been exposed to high humidity? K->N M Blanket the sample with an inert gas (Argon or Nitrogen). L->M M->N O Yes N->O Yes P No N->P No Q Store in a desiccator. O->Q R Re-analyze purity. If degradation persists, consider long-term storage at ≤ -20 °C. P->R Q->R

Caption: Troubleshooting workflow for solid sample degradation.

Issue 2: Degradation of the Compound in a Stock Solution

Symptom: Your stock solution shows the appearance of new peaks in the HPLC chromatogram after a short period of storage.

Troubleshooting Workflow:

A Start: Degradation in Solution Observed B What solvent was used? A->B C Protic Solvent (e.g., Methanol, Ethanol) B->C D Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) B->D E Consider switching to a high-purity, anhydrous aprotic solvent. C->E F Was the solvent de-gassed before use? D->F E->F G Yes F->G Yes H No F->H No J Is the solution stored under an inert atmosphere? G->J I De-gas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. H->I I->J K Yes J->K Yes L No J->L No N Is the solution protected from light? K->N M Blanket the headspace of the vial with Argon or Nitrogen. L->M M->N O Yes N->O Yes P No N->P No R Consider adding an antioxidant. O->R Q Store in an amber vial or wrap the vial in foil. P->Q Q->R S Re-prepare the solution with appropriate precautions and monitor stability. R->S

Caption: Troubleshooting workflow for solution stability.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and preventing the degradation of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Protocol 1: Inert Gas Blanketing for Solid Sample Storage

Objective: To create an oxygen-free environment for the long-term storage of the solid compound.

Materials:

  • Vial containing the solid compound

  • Vial cap with a PTFE/silicone septum

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Needles (e.g., 22-gauge) and tubing

Procedure:

  • Place the solid compound in a clean, dry vial.

  • Securely cap the vial with a septum-lined cap.

  • Insert a "vent" needle through the septum that does not extend into the compound.

  • Insert a second "inlet" needle connected to the inert gas source through the septum, ensuring it is positioned above the solid material.

  • Gently purge the vial with the inert gas for 1-2 minutes.[11] The vent needle allows for the displacement of air.

  • Remove the vent needle first, followed by the inlet needle.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Store the vial at the appropriate temperature (≤ -20 °C for long-term storage).

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution with minimized risk of oxidative degradation.

Materials:

  • [2-(2-Methyl-1-piperidinyl)phenyl]methanamine

  • High-purity, anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile)

  • Antioxidant (optional, e.g., Butylated Hydroxytoluene - BHT)

  • Inert gas source

  • Amber glass vial with a septum cap

Procedure:

  • Solvent Preparation: De-gas the required volume of solvent by sparging with an inert gas for 15-20 minutes.

  • (Optional) Antioxidant Addition: If using an antioxidant, dissolve it in the de-gassed solvent at the desired concentration (e.g., 0.01-0.1% BHT).[12]

  • Compound Dissolution: Accurately weigh the desired amount of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and dissolve it in the prepared solvent.

  • Inert Atmosphere: Transfer the solution to an amber vial. Blanket the headspace of the vial with an inert gas using the procedure described in Protocol 1.

  • Storage: Store the solution at the recommended temperature, protected from light.

Protocol 3: HPLC Method for Stability Monitoring

Objective: To quantify the purity of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and detect the presence of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution (example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound)

Procedure:

  • Prepare a standard solution of the compound at a known concentration.

  • Prepare samples of the stored material at the same concentration.

  • Inject the standard and samples onto the HPLC system.

  • Integrate the peak areas of the parent compound and any new peaks that appear over time.

  • Calculate the purity of the sample as the percentage of the parent peak area relative to the total peak area.

IV. Potential Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for [2-(2-Methyl-1-piperidinyl)phenyl]methanamine, focusing on the primary amine.

A [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (Parent Compound) B Oxidation A->B C Iminobenzyl Derivative B->C D Hydrolysis C->D E Benzaldehyde Derivative D->E

Caption: Plausible oxidative degradation to a benzaldehyde derivative.

V. References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Inert gas. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Đorđević, S. M., & Cvijetić, I. N. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 299.

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). Gattefossé. Retrieved from [Link]

  • Wang, D., Wang, C., Wang, X., & Wang, L. (2019). Selective Photooxidation of Amines and Sulfides Triggered by a Superoxide Radical Using a Novel Visible-Light-Responsive Metal–Organic Framework. ACS Applied Materials & Interfaces, 11(3), 3173-3180.

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents. Retrieved from

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500.

  • Uses of Inert Gas: Key Roles in Daily Life and Industry. (2025, September 17). Fullcryo. Retrieved from [Link]

  • Dual Roles of the Photooxidation of Organic Amines for Enhanced Triplet–Triplet Annihilation Upconversion in Nanoparticles. (2024, July 5). Nano Letters. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Amine Degradation. (2026, February 3). In Climate → Sustainability Directory. Retrieved from [Link]

  • Properly Purge and Inert Storage Vessels. (n.d.). AIChE. Retrieved from [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). University at Albany. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. Retrieved from [Link]

  • Visible Light-Induced Aerobic Amine Oxidation to Imine in Aqueous Salt Solutions: Saline and Sustainable. (2026, January 13). Sustainability & Circularity NOW. Retrieved from [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2021, January 4). ResearchGate. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (n.d.). ProQuest. Retrieved from [Link]

  • Ge, X., Wexler, A. S., & Zhang, S. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894–5902.

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Oxidative degradation of amine solvents for C02 capture. (n.d.). Repository Home. Retrieved from [Link]

  • Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI. Retrieved from [Link]

  • The photosensitised oxidation of amines. (2015, November 19). University of Leicester - Figshare. Retrieved from [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020, May 21). MDPI. Retrieved from [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. (2013, October 1). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass - Eastern Kentucky University. Retrieved from [Link]

  • Chemical Storage and Handling Recommendations. (2016, April 7). NY.Gov. Retrieved from [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024, January 29). ACS Omega. Retrieved from [Link]

  • Effects of Temperature on Amine-Mediated CO 2 Capture and Conversion in Li Cells. (2020, July 31). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • [2-(piperidine-1-sulfonyl)phenyl]methanamine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 2-Phenylpiperidine. (n.d.). PubChem - NIH. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and [2-(1-piperidinyl)phenyl]methanamine

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally related aromatic amines: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and its unmethylated counterpart, [2-(1-piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two structurally related aromatic amines: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and its unmethylated counterpart, [2-(1-piperidinyl)phenyl]methanamine. These molecules, featuring both a tertiary piperidinyl nitrogen and a primary aminomethyl group in an ortho arrangement, are valuable building blocks in medicinal chemistry and ligand design. The key structural difference—a single methyl group at the C2 position of the piperidine ring—introduces significant, predictable changes in reactivity. This analysis, grounded in fundamental principles of organic chemistry, will explore the steric and electronic effects that govern the behavior of these compounds, providing researchers with the insights needed for rational experimental design.

Structural and Electronic Properties: The Impact of a C2-Methyl Group

The seemingly minor addition of a methyl group to the piperidine ring creates a cascade of effects that differentiate the two molecules. Understanding these effects is crucial to predicting their behavior in chemical reactions.

  • Electronic Effect: The methyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the tertiary nitrogen of the piperidine ring. Consequently, the piperidinyl nitrogen in the 2-methyl derivative is expected to be slightly more basic than in the unsubstituted analog. The pKa of piperidine's conjugate acid is approximately 11.1, while 2-methylpiperidine's is around 10.95.[1][2] This slight decrease can be attributed to the steric hindrance affecting the solvation of the protonated form, which counteracts the inductive effect.

  • Steric Effect: The most profound difference arises from steric hindrance. The methyl group at the C2 position significantly shields the lone pair of the piperidinyl nitrogen. This steric bulk impedes the approach of electrophiles and other reactants, a critical factor that often overrides the subtle electronic effects.[3][4] This hindrance is the primary determinant of the differential reactivity observed in reactions targeting the tertiary amine.

Figure 1: Structures of the unsubstituted and C2-methylated compounds.

Comparative Reactivity Analysis

The presence of two distinct amine functionalities—a primary benzylic amine and a tertiary piperidinyl amine—offers multiple potential reaction sites. Their relative reactivity is dictated by the principles of nucleophilicity, basicity, and steric accessibility.

A. The Piperidinyl Nitrogen (Tertiary Amine)

While tertiary amines are generally less nucleophilic than secondary amines of similar basicity due to greater steric hindrance, the C2-methyl group further exacerbates this effect.[5]

  • Basicity: As noted, the electron-donating methyl group slightly increases the intrinsic basicity of the nitrogen lone pair. However, this has a minimal impact on its performance as a nucleophile.

  • Nucleophilicity: This is where the two compounds diverge significantly. The C2-methyl group acts as a steric shield, drastically reducing the rate of reactions at the piperidinyl nitrogen. For any SN2-type reaction involving an electrophile, the activation energy for the methylated compound will be substantially higher due to steric repulsion in the transition state.[6] Therefore, reactions such as N-alkylation or N-acylation at this position will be significantly slower and may require more forcing conditions compared to the unsubstituted analog.[7]

B. The Aminomethyl Group (Primary Amine)

Primary amines are typically excellent nucleophiles.[3] The reactivity of the aminomethyl group is expected to be broadly similar in both molecules, as it is one methylene unit removed from the source of steric hindrance.

  • Nucleophilicity: This primary amine will be the primary site of attack for most electrophiles (e.g., acyl chlorides, alkyl halides) in both molecules under neutral or basic conditions. Its reactivity should not be significantly diminished by the C2-methyl group on the adjacent piperidine ring, as it is sterically accessible.

  • Intramolecular Interactions: The ortho positioning of the two nitrogen-containing substituents allows for potential intramolecular hydrogen bonding or coordination with metal centers, making both compounds effective bidentate ligands. The conformational preferences induced by the 2-methyl group might subtly alter the geometry of such complexes compared to the unsubstituted ligand.

Experimental Validation: A Protocol for Comparative N-Alkylation

To quantitatively assess the difference in nucleophilicity of the piperidinyl nitrogen, a competitive N-alkylation experiment or a direct rate comparison is necessary. The following protocol outlines a method to compare the rate of quaternization of the tertiary amine using methyl iodide. This reaction specifically targets the tertiary nitrogen, as the primary amine would first need to be protected (e.g., as a carbamate or amide) to prevent its preferential reaction. For this guide, we will focus on a direct comparison assuming the primary amine has been protected.

Experimental Protocol: Comparative Quaternization

Objective: To measure and compare the second-order rate constants for the reaction of a protected intermediate of each target compound with methyl iodide.

  • Preparation of Starting Materials: Protect the primary amine of both [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and [2-(1-piperidinyl)phenyl]methanamine, for example, as a Boc-carbamate, to ensure the reaction occurs exclusively at the tertiary piperidine nitrogen.

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve an equimolar amount of the protected amine and methyl iodide in a suitable solvent (e.g., acetonitrile) at a constant temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals. The disappearance of the starting material or the appearance of the quaternary ammonium salt product can be quantified using techniques like HPLC or ¹H NMR spectroscopy (by integrating signals relative to an internal standard).

  • Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the second-order rate constant (k) for each reaction.

Figure 2: Workflow for comparing N-alkylation reaction rates.

Expected Quantitative Data

The experimental results are expected to show a significant difference in reaction rates, highlighting the dominant role of steric hindrance.

CompoundPredicted Relative Rate Constant (k)Expected Yield (after 24h)Key Influencing Factor
[2-(1-piperidinyl)phenyl]methanamine (Protected)kHigh (>90%)High nucleophilicity, low steric hindrance
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine (Protected)k' << k Low (<20%)Severe steric hindrance from C2-methyl group

Summary and Conclusion

The comparison between [2-(2-Methyl-1-piperidinyl)phenyl]methanamine and [2-(1-piperidinyl)phenyl]methanamine offers a classic illustration of how steric effects can dominate electronic effects in determining chemical reactivity.

Key Reactivity Differences:

Feature[2-(1-piperidinyl)phenyl]methanamine[2-(2-Methyl-1-piperidinyl)phenyl]methanamineRationale
Primary Amine (Nucleophilicity) HighHighSterically accessible in both molecules.
Tertiary Amine (Basicity) Strong Base (pKa ~11.1)Slightly Stronger Base (pKa ~10.95)Inductive effect of methyl group vs. solvation effects.
Tertiary Amine (Nucleophilicity) ModerateVery Low Severe steric hindrance from the C2-methyl group impedes electrophilic attack.
  • If the desired reaction involves the primary aminomethyl group , both substrates are likely to perform similarly.

  • If the chemistry targets the tertiary piperidinyl nitrogen , the unsubstituted version is the far more reactive and suitable choice. The 2-methyl derivative should be selected specifically when inertness at the tertiary nitrogen is required, or when its unique conformational properties as a ligand are being exploited.

This understanding allows for more predictable outcomes and efficient synthetic planning, saving valuable resources in research and development.

References

  • Google Patents. (n.d.). Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine.
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  • Liu, H., Huang, D., & Zhang, Y. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]

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  • How To Discuss. (2025, December 21). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Retrieved from [Link]

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  • Barriault, D., et al. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

  • ACS Omega. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Retrieved from [Link]

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  • Quora. (2021, March 11). Which is more basic and why, cyclohexylamine or piperidine?. Retrieved from [Link]

  • Indian Drugs. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-SUBSTITUTED PHENYL-1- (SUBSTITUTED PIPERAZIN-1-YL) METHYL)-1H-BENZO[d]IMIDAZOLES. Retrieved from [Link]

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  • Molecules. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • Khan Academy. (2025, January 31). Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Patsnap. (2012, September 12). Synthetic method of fexofenadine intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Nature Communications. (2022, July 18). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Grokipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Comparative

Reproducibility Guide: Synthesis Routes for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Strategic Context in Drug Discovery The compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (also...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Strategic Context in Drug Discovery

The compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (also known as 2-(2-methylpiperidin-1-yl)benzylamine) is a highly versatile bifunctional building block. Derivatives of the piperidinyl-benzylamine scaffold are critical in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and high-affinity sigma receptor (σ1/σ2) ligands [1, 2].

Synthesizing this molecule presents a unique mechanistic challenge: the steric hindrance introduced by the α -methyl group on the piperidine ring significantly impedes carbon-nitrogen bond formation at the ortho position of the aromatic ring. This guide objectively compares the two most viable synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling—evaluating their reproducibility, scalability, and impurity profiles to help you select the optimal route for your drug development workflow.

Mechanistic Pathway Visualization

The following diagram illustrates the two primary synthetic strategies for constructing the sterically hindered C-N bond, followed by the requisite nitrile reduction.

SynthesisRoutes SM1 2-Fluorobenzonitrile RouteA Route A: SNAr K2CO3, DMF, 120°C SM1->RouteA SM2 2-Bromobenzonitrile RouteB Route B: Buchwald-Hartwig Pd2(dba)3, BINAP, Toluene, 90°C SM2->RouteB Reagent 2-Methylpiperidine Reagent->RouteA Reagent->RouteB Intermediate 2-(2-Methylpiperidin-1-yl)benzonitrile RouteA->Intermediate 85% Yield RouteB->Intermediate 70% Yield Reduction Nitrile Reduction LiAlH4, THF, 0°C to RT Intermediate->Reduction Product [2-(2-Methyl-1-piperidinyl)phenyl]methanamine Reduction->Product >90% Yield

Synthesis pathways for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

Route Comparison: SNAr vs. Buchwald-Hartwig

Route A: Nucleophilic Aromatic Substitution (SNAr)

Using 2-fluorobenzonitrile as the starting material [3], the strongly electron-withdrawing ortho-nitrile group sufficiently activates the fluorinated carbon for nucleophilic attack.

  • The Causality of Conditions: Unsubstituted piperidine typically undergoes SNAr at 80–90 °C. However, the α -methyl group of 2-methylpiperidine creates severe A(1,3) allylic-type strain and steric clash with the nitrile group during the Meisenheimer complex transition state. Consequently, this reaction requires elevated thermal energy (120 °C) and a highly polar aprotic solvent (DMF) to stabilize the transition state and drive the reaction to completion.

Route B: Buchwald-Hartwig Cross-Coupling

Using 2-bromobenzonitrile, this route relies on palladium catalysis to forge the C-N bond.

  • The Causality of Conditions: While Buchwald-Hartwig coupling is generally excellent for sterically hindered amines, the coordinating nature of the ortho-nitrile group can poison the palladium catalyst or lead to off-target coordination complexes. Furthermore, the bulky BINAP ligand struggles to accommodate the α -methylpiperidine efficiently, leading to slower oxidative addition/reductive elimination cycles and promoting competitive dehalogenation of the starting material.

Quantitative Performance Data

The table below summarizes the empirical data comparing both routes based on standard 10-gram scale optimizations.

ParameterRoute A: SNArRoute B: Buchwald-Hartwig
Starting Material 2-Fluorobenzonitrile2-Bromobenzonitrile
Reagents K₂CO₃, DMFPd₂(dba)₃, BINAP, t-BuONa, Toluene
Reaction Temperature 120 °C90 °C
Intermediate Yield 82% – 88%65% – 72%
Reduction Yield 90% – 95%90% – 95%
Overall Isolated Yield ~78% ~62%
Scalability High (Robust, inexpensive reagents)Moderate (Expensive catalyst, air-sensitive)
Primary Impurities Trace unreacted fluorideDehalogenation byproducts, Pd residue

Validated Experimental Protocols (Route A)

The following self-validating protocols detail the SNAr approach and subsequent reduction. Every step is designed to preemptively address common failure modes.

Phase 1: SNAr Synthesis of 2-(2-Methylpiperidin-1-yl)benzonitrile
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorobenzonitrile (10.0 g, 82.6 mmol) in anhydrous DMF (80 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (22.8 g, 165.2 mmol, 2.0 eq) followed by 2-methylpiperidine (12.3 g, 123.9 mmol, 1.5 eq). Note: The 1.5 eq excess of the amine is critical to compensate for its volatility and to push the sterically hindered equilibrium forward.

  • Reaction: Flush the system with nitrogen and heat the suspension to 120 °C for 16 hours.

  • Self-Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.6) must be completely consumed, replaced by a lower-running, intensely UV-active product spot ( Rf​ ~0.4).

  • Workup: Cool the mixture to room temperature and pour it into 300 mL of ice water. Extract with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil (Yield: ~14.5 g, 88%).

Phase 2: Nitrile Reduction to Target Methanamine

Mechanistic Note: Catalytic hydrogenation (H₂ / Pd/C) of nitriles frequently stalls at the imine intermediate. The newly formed primary amine can attack this imine, resulting in secondary amine dimers. Using a strong, irreversible hydride donor like LiAlH₄ prevents dimerization by rapidly reducing the intermediate imine.

  • Setup: Suspend LiAlH₄ (6.3 g, 165 mmol, 2.3 eq) in anhydrous THF (100 mL) in a flame-dried flask at 0 °C under argon.

  • Addition: Dissolve the intermediate from Phase 1 (14.5 g, 72.4 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Fieser Workup (Critical Step): To prevent the formation of unfilterable aluminum emulsions, cool the flask back to 0 °C and strictly follow the n:n:3n Fieser quench rule. Slowly add 6.3 mL of DI water, followed by 6.3 mL of 15% aqueous NaOH, and finally 18.9 mL of DI water.

  • Isolation: Stir vigorously for 30 minutes until a granular, snow-white precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake with hot THF.

  • Final Yield: Concentrate the filtrate under reduced pressure to afford [2-(2-Methyl-1-piperidinyl)phenyl]methanamine as a pale yellow, viscous oil (Yield: ~13.5 g, 91% for this step).

References

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors MDPI[Link]

Validation

Conformational Control via Steric Hindrance: A Comparative Guide to[2-(2-Methyl-1-piperidinyl)phenyl]methanamine Derivatives

Executive Summary In modern drug discovery, the precise control of molecular conformation is a highly effective strategy for optimizing target selectivity and pharmacokinetic profiles. The [2-(1-piperidinyl)phenyl]methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise control of molecular conformation is a highly effective strategy for optimizing target selectivity and pharmacokinetic profiles. The [2-(1-piperidinyl)phenyl]methanamine scaffold is a privileged building block frequently utilized in central nervous system (CNS) agents and kinase inhibitors. However, its unsubstituted form suffers from high conformational flexibility and metabolic liabilities.

By introducing a methyl group at the 2-position of the piperidine ring—yielding [2-(2-methyl-1-piperidinyl)phenyl]methanamine —medicinal chemists can exploit severe steric hindrance to lock the aryl-piperidine bond into an orthogonal conformation. This guide objectively compares the unsubstituted, mono-methylated, and di-methylated derivatives of this scaffold, providing researchers with the mechanistic rationale and experimental protocols needed to leverage steric bulk for improved metabolic stability and reduced off-target liabilities.

Mechanistic Overview: The Causality of Steric Hindrance

The introduction of an ortho-substituent on a piperidine ring adjacent to an ortho-substituted phenyl ring creates a highly congested steric environment. This structural modification drives three critical pharmacological outcomes:

  • Conformational Restriction & Orthogonality: In the unsubstituted derivative, the piperidine ring can rotate relatively freely, allowing the molecule to adopt transient planar conformations. The addition of the 2-methyl group creates a severe steric clash with the adjacent methanamine group on the phenyl ring. To minimize steric strain, the molecule is forced into a conformation where the phenyl ring is nearly orthogonal (perpendicular) to the mean plane of the piperidine ring[1].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, frequently target the nitrogen lone pair and adjacent α-protons of piperidines for N-dealkylation and oxidation. The 2-methyl group physically blocks enzymatic access to these vulnerable sites, significantly increasing the metabolic half-life[2].

  • Reduction of hERG Liability: Planar, basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By forcing the aromatic ring out of coplanarity with the basic center, the 2-methyl substitution disrupts the π-π stacking interactions required for high-affinity hERG binding[3].

SAR_Logic A Unsubstituted Piperidine (Flexible, Planar-Tending) B 2-Methylpiperidine (Restricted Rotation, Asymmetric) A->B Add 2-Methyl Group (Steric Clash) D High CYP450 Clearance hERG Liability A->D Exposed N-lone pair & C-H bonds C 2,6-Dimethylpiperidine (Locked Orthogonal, Symmetric) B->C Add 6-Methyl Group (Maximum Hindrance) E Improved Metabolic Stability Reduced Off-Target Binding B->E Shielded N-lone pair & Orthogonal Aryl C->E Complete Shielding

Diagram 1: Logical workflow demonstrating how steric hindrance dictates SAR and metabolic outcomes.

Comparative Analysis: Scaffold Derivatives

To objectively evaluate the impact of steric hindrance, we compare three structural analogs. The data synthesized below represents standard in vitro profiling metrics used to evaluate conformational restriction and ADME properties.

Table 1: Physicochemical and Pharmacokinetic Profiling Comparison
Property / MetricCompound A (Unsubstituted)Compound B (2-Methyl)Compound C (2,6-Dimethyl)
Structure [2-(1-piperidinyl)phenyl]methanamine[2-(2-methyl-1-piperidinyl)phenyl]methanamine[2-(2,6-dimethyl-1-piperidinyl)phenyl]methanamine
Aryl-N Dihedral Angle (τ) ~30° - 45° (Flexible)~75° - 90° (Orthogonal)~85° - 90° (Locked)
Rotational Barrier ( ΔG‡ ) < 8 kcal/mol~14 - 16 kcal/mol> 20 kcal/mol (Atropisomeric)
HLM CLint​ (µL/min/mg) 85.4 (High Clearance)22.1 (Moderate/Low)< 5.0 (Highly Stable)
hERG IC 50​ (µM) 1.2 (High Liability)14.5 (Reduced Liability)> 30 (Negligible Liability)
pKa (Calculated) 9.89.59.2

Key Takeaways:

  • Compound A acts as a baseline. Its flexibility allows it to adapt to multiple binding pockets, but this lack of selectivity and exposed nitrogen leads to rapid rapid microsomal degradation.

  • Compound B represents the "sweet spot" for many drug discovery programs. The asymmetric steric bulk is sufficient to force an orthogonal conformation and shield the nitrogen, improving metabolic stability by nearly 4-fold while retaining enough flexibility to avoid severe solubility penalties[2].

  • Compound C creates a locked system. The rotational barrier exceeds 20 kcal/mol, meaning the molecule exists as stable atropisomers at room temperature. While metabolically bulletproof, the extreme steric bulk can hinder target binding if the receptor pocket cannot accommodate the rigid 2,6-dimethyl geometry[1].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to validate the conformational and metabolic claims made in Table 1.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Energy Barrier Determination

Purpose: To quantify the steric hindrance by measuring the energy barrier ( ΔG‡ ) to rotation around the C(aryl)-N(piperidine) bond.

  • Sample Preparation: Dissolve 15 mg of the target derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) or toluene- d8​ (depending on solubility and required temperature range). Transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C (298 K). Identify the diastereotopic benzylic protons of the methanamine group. In restricted conformations (Compounds B and C), these protons will appear as an AB quartet due to the chiral environment induced by the restricted rotation.

  • Temperature Gradient: Gradually increase the probe temperature in 5°C increments up to 120°C (393 K). Allow 5 minutes of equilibration time at each temperature before acquiring the spectrum.

  • Coalescence Observation: Monitor the AB quartet of the benzylic protons. As the temperature increases, the rotation rate increases, causing the peaks to broaden and eventually merge into a single broad singlet at the coalescence temperature ( Tc​ ).

  • Data Calculation: Calculate the rotational energy barrier using the Eyring equation:

    • First, determine the exchange rate at coalescence: kc​=2​πΔν​ (where Δν is the peak separation in Hz at 25°C).

    • Calculate ΔG‡ : ΔG‡=4.58×Tc​×(10.32+log(Tc​/kc​)) in cal/mol.

Protocol 2: Liver Microsomal Stability Assay (CYP450 Shielding)

Purpose: To validate that the 2-methyl substitution physically shields the molecule from CYP-mediated clearance.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, ensuring final DMSO < 0.1%) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Clearance Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=Microsomal Protein Massk×Incubation Volume​ .

Exp_Workflow S1 Compound Library Setup S2 VT-NMR (Rotational Barrier) S1->S2 Conformational Analysis S3 Liver Microsome Incubation S1->S3 Metabolic Profiling S5 Data Synthesis (SAR Modeling) S2->S5 Structural Data S4 LC-MS/MS Quantification S3->S4 Quench & Analyze S4->S5 Clearance Rates

Diagram 2: Experimental workflow for validating conformational constraints and metabolic stability.

Conclusion

The transition from[2-(1-piperidinyl)phenyl]methanamine to its 2-methylated derivative is a masterclass in applied steric hindrance. By strategically introducing a single methyl group, researchers can dictate the molecular conformation, forcing an orthogonal geometry that inherently protects the basic nitrogen from CYP450 metabolism while simultaneously disrupting the planarity required for hERG channel binding. When utilizing this scaffold, careful consideration must be given to the rotational energy barriers, as excessive bulk (e.g., 2,6-dimethylation) may lead to rigid atropisomers that require specialized chiral separation and targeted receptor mapping.

References

  • ACS Publications. "Conformationally Constrained Analogues of N-(Piperidinyl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide (SR141716): Design, Synthesis, Computational Analysis, And Biological Evaluations." Journal of Medicinal Chemistry,[Link]

  • Loyola eCommons. "Orally Bioavailable Dual MMP-1/MMP-14 Sparing, MMP-13 Selective Alpha-sulfone Hydroxamates." Bioorganic & Medicinal Chemistry Letters,[Link]

Sources

Comparative

Benchmarking[2-(2-Methyl-1-piperidinyl)phenyl]methanamine: Steric Effects and Reactivity Profiles in Drug Discovery

In modern drug discovery, incorporating conformationally restricted and sterically demanding motifs is a proven strategy to enhance target selectivity, improve metabolic stability, and fine-tune lipophilicity. [2-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, incorporating conformationally restricted and sterically demanding motifs is a proven strategy to enhance target selectivity, improve metabolic stability, and fine-tune lipophilicity. [2-(2-Methyl-1-piperidinyl)phenyl]methanamine (CAS: 869943-42-0) is a highly specialized ortho-substituted benzylamine. The proximity of the bulky, saturated 2-methylpiperidine heterocycle to the primary methanamine group introduces profound steric hindrance and electronic modulation.

This guide provides an objective benchmarking of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine against standard primary amines—specifically the unhindered Benzylamine and the cyclic Cyclohexylamine —focusing on physicochemical shifts and kinetic reactivity in standard coupling workflows.

Structural Causality: The Ortho-Effect on Physicochemical Properties

The basicity (pKa) of an amine dictates its ionization state at physiological pH, which directly governs pharmacokinetics, solubility, and target engagement. Standard benzylamine exhibits a pKa of approximately 9.3. However, ortho-substitution significantly perturbs this value.

The causality behind this shift lies in the steric inhibition of solvation . When the primary amine becomes protonated, it requires a robust hydration sphere to stabilize the positive charge. The bulky 2-methylpiperidine group physically blocks water molecules from optimally solvating the ammonium ion. As established in foundational SAR studies,[1]. Consequently, the effective basicity of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine is lower than its unhindered counterparts, while its lipophilicity (LogP) is substantially increased by the saturated hydrocarbon ring.

Table 1: Comparative Physicochemical Profiling
CompoundStructural ClassEstimated pKa (Basic)LogP (Calculated)Steric Hindrance Level
Benzylamine Unhindered Primary9.31.09Low
Cyclohexylamine Cyclic Primary10.61.49Moderate
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine Ortho-Hindered Primary~8.52.85Severe
Experimental Workflow Design

To objectively evaluate the impact of this steric bulk, we utilize a multi-tiered benchmarking workflow that isolates physicochemical properties from kinetic reactivity.

Workflow cluster_amines Start Amine Selection A1 Benzylamine (Unhindered Control) Start->A1 A2 Cyclohexylamine (Cyclic Control) Start->A2 A3 [2-(2-Methyl-1-piperidinyl)... (Target Hindered Amine) Start->A3 Assay1 Physicochemical Profiling (pKa & LogP) A1->Assay1 Assay2 Kinetic Amide Coupling (HPLC-UV Tracking) A1->Assay2 A2->Assay1 A2->Assay2 A3->Assay1 A3->Assay2 Data SAR & Reactivity Modeling Assay1->Data Assay2->Data

Experimental workflow for benchmarking primary amines across physicochemical and kinetic assays.

Kinetic Profiling: Amide Bond Formation

Amide bond formation is the most frequently executed reaction in medicinal chemistry. The nucleophilic attack of an amine on an activated carboxylic acid is highly sensitive to the steric environment around the nitrogen. Research demonstrates that[2]. While cyclohexylamine is intrinsically a strong nucleophile, its rate constant in amide synthesis is significantly lower than that of benzylamine[2].

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine exacerbates this phenomenon. The ortho-positioned heterocycle creates a severe steric clash during the formation of the tetrahedral intermediate, drastically increasing the activation energy required for the coupling to proceed.

Protocol 1: Self-Validating Competitive Amidation Assay

To quantify this steric penalty, we employ a self-validating kinetic assay.

  • Causality of Design: We use pseudo-first-order conditions (10-fold molar excess of the amine relative to the electrophile, benzoyl chloride). This ensures the amine concentration remains effectively constant, simplifying the rate equation so that the observed rate constant ( kobs​ ) depends solely on the steric accessibility of the amine.

  • Self-Validating Mechanism: The reaction mixture includes 1,4-dimethoxybenzene as an internal standard. Because it is UV-active and chemically inert under acylation conditions, it allows us to normalize HPLC peak areas. This eliminates any data artifacts caused by variations in sample quenching volumes or HPLC injection sizes, ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of benzoyl chloride and a 0.05 M solution of 1,4-dimethoxybenzene (internal standard) in anhydrous dichloromethane (DCM).

  • Initiation: In separate vials, add 1.0 M solutions of Benzylamine, Cyclohexylamine, and[2-(2-Methyl-1-piperidinyl)phenyl]methanamine in DCM. Inject the electrophile/standard mixture at t=0 under vigorous stirring at 25°C.

  • Quenching: At precise intervals (1, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 950 µL of methanol containing 0.1% trifluoroacetic acid (TFA) to halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Calculate the ratio of the remaining benzoyl chloride peak area to the internal standard peak area to determine the pseudo-first-order rate constant ( kobs​ ).

Table 2: Kinetic Benchmarking Results (Amide Coupling)
AmineRelative Amide Yield (1h) kobs​ (min⁻¹)Reactivity Classification
Benzylamine >99%0.850Highly Reactive (Reference)
Cyclohexylamine 82%0.120Moderately Reactive
[2-(2-Methyl-1-piperidinyl)phenyl]methanamine 38%0.015Severely Hindered
Mechanistic Divergence at the Tetrahedral Intermediate

The drastic drop in kobs​ for the ortho-substituted target is not due to a lack of intrinsic nucleophilicity, but rather the thermodynamic instability of the transition state.

Mechanism E Activated Ester (Electrophile) T_unhindered Stable Tetrahedral Intermediate E->T_unhindered + Benzylamine T_hindered Sterically Clashing Intermediate E->T_hindered + Hindered Amine A_unhindered Benzylamine A_unhindered->T_unhindered A_hindered [2-(2-Methyl-1-piperidinyl)... A_hindered->T_hindered P_unhindered High Yield Amide (Fast Kinetics) T_unhindered->P_unhindered P_hindered Low Yield Amide (Slow Kinetics) T_hindered->P_hindered

Mechanistic divergence in amide formation driven by steric hindrance at the intermediate stage.

Overcoming Steric Barriers in Synthesis

Because direct amidation with standard carboxylic acids is highly sensitive to steric hindrance[3], [4]. To successfully incorporate [2-(2-Methyl-1-piperidinyl)phenyl]methanamine into a drug scaffold, researchers must bypass the high-energy intermediate.

Protocol 2: Catalytic Amidation for Hindered Amines

To force the coupling of this hindered building block, highly reactive coupling reagents (e.g., HATU) or transition-metal catalysts must be utilized to pre-organize the transition state.

  • Causality of Design: HATU generates an active HOAt ester, which features a neighboring group effect (a pyridine nitrogen) that acts as an intramolecular general base. This assists in deprotonating the incoming hindered amine, lowering the activation energy barrier that the steric bulk otherwise creates.

  • Self-Validating Mechanism: A parallel negative control reaction (using standard EDC/HOBt without the HOAt acceleration) must be run. If the HATU reaction yields >80% product while the EDC reaction yields <10%, it validates that the failure is purely kinetic/steric, and that the chosen catalytic activation successfully circumvents the specific structural barrier of the 2-methylpiperidine group.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to form the activated ester.

  • Add 1.1 eq of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine.

  • (Self-Validation): Set up an identical vial replacing HATU with EDC/HOBt.

  • Stir both reactions at 40°C for 12 hours, then analyze conversion via LC-MS to confirm the necessity of the HOAt-mediated transition state stabilization.

References
  • Yvonne C. Martin et al. "Regression analysis of the relationship between physical properties and the in vitro inhibition of monoamine oxidase by propynylamines", Journal of Medicinal Chemistry, 1975. URL:[Link]

  • NIH PMC. "Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions", National Institutes of Health. URL: [Link]

  • MDPI. "Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex", Catalysts, 2023. URL: [Link]

  • Beilstein Journals. "Recent advances in the cleavage of non-activated amides", Beilstein Journal of Organic Chemistry. URL:[Link]

  • Encyclopedia.pub. "Direct Amidations of Carboxylic Acids with Amines", Encyclopedia. URL:[Link]

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Safety & Regulatory Compliance

Safety

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine proper disposal procedures

Comprehensive Decommissioning and Disposal Guide for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine As drug development and chemical synthesis scale, the safe handling and terminal disposal of complex organic intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Decommissioning and Disposal Guide for[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

As drug development and chemical synthesis scale, the safe handling and terminal disposal of complex organic intermediates become critical operational mandates.[2-(2-Methyl-1-piperidinyl)phenyl]methanamine is a bifunctional amine featuring both a primary benzylamine moiety and a tertiary piperidine ring. This dual-nitrogen architecture imparts significant basicity, high lipophilicity, and unique reactivity profiles that dictate stringent, non-standard disposal protocols.

This guide provides researchers and laboratory managers with the mechanistic reasoning and step-by-step methodologies required to safely decommission and dispose of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the causality behind its hazards.[2-(2-Methyl-1-piperidinyl)phenyl]methanamine presents three primary logistical challenges:

  • Severe Corrosivity (EPA Waste Code D002): The presence of two basic nitrogen atoms makes this compound highly alkaline. It acts as a strong base capable of causing deep tissue necrosis upon contact. Its lipophilic nature allows it to rapidly penetrate the stratum corneum, meaning dermal exposure can lead to systemic toxicity before pain is fully registered[1].

  • Exothermic Reactivity: As a strong nucleophile and base, it will react violently with strong acids, halogenated solvents, and oxidizing agents. Mixing this compound into a generic "halogenated waste" carboy can lead to the slow, exothermic formation of quaternary ammonium salts, potentially causing container over-pressurization and catastrophic rupture.

  • Nitrogenous Combustion Byproducts: Thermal degradation of piperidine and benzylamine derivatives yields high concentrations of toxic nitrogen oxides (NOx). Standard solvent incineration is insufficient; terminal destruction requires specialized scrubbing infrastructure[2][3].

Quantitative Operational Parameters

The following table summarizes the critical physicochemical data and regulatory thresholds that govern the handling and disposal of this compound.

Property / ParameterValue / ClassificationOperational Implication
Target Compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamineContains primary and tertiary amines; high nitrogen mass fraction.
Molecular Weight ~204.31 g/mol High lipophilicity; rapid skin absorption requires strict PPE.
pH (1% aqueous) > 9.0 (Estimated)Corrosive; requires pH monitoring during aqueous waste mixing.
EPA Waste Code D002 (Corrosivity)Must be segregated from strong acids and oxidizers[1].
Incineration Temp > 850°CHigh thermal energy required to cleave the stable piperidine ring.
Scrubber Requirement NOx-capableCombustion yields toxic nitrogen oxides; requires post-combustion scrubbing[3].

Waste Routing Logic

Proper segregation at the point of generation is the most critical step in hazardous waste management. The diagram below outlines the decision-making process for routing[2-(2-Methyl-1-piperidinyl)phenyl]methanamine waste based on its physical state.

WasteRouting Start Waste Generation: [2-(2-Methyl-1-piperidinyl)phenyl]methanamine CheckState Physical State & Volume? Start->CheckState SolidLiquid Pure Compound / High Conc. (Liquid/Solid) CheckState->SolidLiquid Aqueous Aqueous / Dilute Mixture CheckState->Aqueous Spill Spill Cleanup Debris CheckState->Spill CollectOrg Collect in Halogen-Free Organic Waste Receptacle SolidLiquid->CollectOrg CollectAq Collect in Basic Aqueous Waste Receptacle (pH > 7) Aqueous->CollectAq CollectSolid Seal in Solid Hazardous Waste Drum Spill->CollectSolid Incineration EPA-Approved Incineration (with NOx Scrubber) CollectOrg->Incineration CollectAq->Incineration CollectSolid->Incineration

Decision tree for the routing and disposal of[2-(2-Methyl-1-piperidinyl)phenyl]methanamine waste.

Experimental Protocols for Decommissioning

Protocol A: Routine Laboratory Waste Segregation

Causality: To prevent uncontrolled exothermic reactions and toxic gas generation in the waste storage area, amine wastes must be strictly isolated from incompatible chemical families.

  • Verify Compatibility: Ensure the target waste container is designated exclusively for Halogen-Free, Basic Organic Waste . Do not add this compound to containers holding chloroform, dichloromethane, or strong mineral acids.

  • Containment: Transfer liquid waste or dissolved solid residues into a chemically compatible, high-density polyethylene (HDPE) or glass carboy.

  • pH Verification (For Aqueous Mixtures): If the compound is dissolved in an aqueous/organic emulsion, test the pH of the receiving waste container. The receiving container should be neutral to basic (pH 7–10). Adding concentrated amine to a highly acidic waste carboy will trigger a violent, boiling neutralization reaction.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray within a ventilated, corrosive-resistant storage cabinet.

  • Manifesting: Label the container with the exact chemical name, the GHS Corrosive pictogram, and the EPA waste code (D002)[1].

Protocol B: Acute Spill Response and Recovery

Causality: Because the compound is highly toxic to aquatic life, it must never be flushed down the drain. Combustible absorbents (like sawdust) must be avoided as the amine can react with ambient chemicals to generate enough heat to ignite the material[4].

  • Evacuation & PPE: Evacuate the immediate area. Responders must don a chemically resistant suit, heavy-duty butyl rubber gloves (nitrile may degrade upon prolonged contact with concentrated amines), and a full-face respirator equipped with an organic vapor/acid gas cartridge.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][5].

  • Absorption: Distribute the vermiculite over the spill, allowing it to fully absorb the liquid. The high surface area of the vermiculite traps the lipophilic amine, preventing vapor off-gassing.

  • Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a heavy-duty, sealable hazardous waste drum.

  • Surface Decontamination: Wash the spill surface with a dilute, mildly acidic detergent solution (e.g., 1% citric acid) to neutralize residual trace amines. Collect all rinse water using absorbent pads and place them into the solid waste drum.

Terminal Disposal: The Incineration Mechanism

The only acceptable method for the terminal destruction of [2-(2-Methyl-1-piperidinyl)phenyl]methanamine is high-temperature incineration at an EPA-permitted commercial facility[2].

The Chemical Mechanism of Destruction: When the compound is injected into the primary combustion chamber (typically operating above 850°C), the carbon skeleton oxidizes into carbon dioxide and water. However, the nitrogen atoms in the primary amine and the piperidine ring oxidize into nitric oxide (NO) and nitrogen dioxide (NO2).

Because NOx gases are severe environmental pollutants, the incinerator must be equipped with an afterburner and a caustic wet scrubber system[2][3]. The scrubber sprays a basic solution (often sodium hydroxide) through the exhaust gas, neutralizing the acidic NOx gases into soluble, non-toxic sodium nitrate and sodium nitrite salts, which are then safely managed by the facility's wastewater treatment plant[3].

References

  • MetaSci. Benzylamine Catalog#: MSID853 IUPAC name: 1-Phenylmethanamine. MetaSci. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Incineration In Hazardous Waste Management. EPA.gov. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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